Sucrose Stearate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIRGOTKJCYEY-XXDXYRHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-31-3, 25168-73-4 | |
| Record name | Sucrose, stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sucrose stearate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Deep Dive into the Physicochemical Properties of Sucrose Stearate for Pharmaceutical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sucrose stearate, a non-ionic surfactant synthesized from the esterification of sucrose and stearic acid, is a versatile excipient increasingly utilized in the pharmaceutical industry. Its biocompatibility, biodegradability, and tunable physicochemical properties make it a valuable component in a wide array of drug delivery systems. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, offering quantitative data, detailed experimental protocols, and visualizations to aid pharmaceutical researchers in its effective application.
Chemical Structure and Synthesis
This compound is a complex mixture of sucrose molecules esterified with one or more stearic acid chains. The sucrose molecule possesses eight hydroxyl groups, allowing for the formation of mono-, di-, tri-, and higher esters. The degree of esterification is a critical factor that dictates the overall properties of the this compound.
The primary method for synthesizing this compound is through a transesterification reaction between sucrose and methyl or ethyl esters of stearic acid. This process is typically carried out in the presence of a catalyst and may utilize solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or propylene glycol.
Key Physicochemical Properties
The functionality of this compound in pharmaceutical formulations is governed by several key physicochemical properties, which are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Description | Typical Values |
| Appearance | White to off-white, unctuous powder | - |
| Molecular Formula (Monoester) | C30H56O12 | - |
| Molecular Weight (Monoester) | 608.76 g/mol | - |
| Melting Point | Varies with ester composition | 44-71 °C[1] |
| Water Content | Maximum allowable water content | ≤ 4.0%[2][3] |
| Acid Value | A measure of free fatty acids | ≤ 6.0[2][3] |
Table 2: Solubility of this compound
The solubility of this compound is highly dependent on its degree of esterification (and thus its HLB value), the solvent, and the temperature. Generally, higher monoester content and higher temperatures increase solubility in polar solvents.
| Solvent | Solubility | Conditions |
| Water | Very slightly soluble to soluble | Solubility increases significantly with temperature; heating to 60-75°C is often required for dissolution[1][2][4][5][6] |
| Ethanol (96%) | Sparingly soluble | -[2][5][6] |
| Propylene Glycol | Becomes miscible at temperatures above 47°C | For S1570 grade[7] |
| Polyethylene Glycol (PEG) | Solubility of sucrose (not this compound) decreases with increasing PEG concentration in water | Data on this compound is limited[4][8] |
Table 3: Hydrophilic-Lipophilic Balance (HLB) and Ester Composition
The HLB value is a crucial parameter that indicates the emulsifying properties of this compound. It is directly related to the proportion of hydrophilic sucrose to lipophilic stearic acid chains. Commercial grades of this compound are mixtures of different esters, and their HLB values are an average of the components.
| Grade Example | Monoester Content (%) | Diester Content (%) | Triester & Polyester Content (%) | HLB Value |
| Type I | ≥ 50.0 | ≤ 40.0 | ≤ 25.0 | High (e.g., 15-16)[9][10][11] |
| Type II | 20.0 - 45.0 | 30.0 - 40.0 | ≤ 30.0 | Intermediate (e.g., 9-11)[3] |
| Type III | 15.0 - 25.0 | 30.0 - 45.0 | 35.0 - 50.0 | Low (e.g., 1-6)[3] |
Note: The exact composition and corresponding HLB values can vary between manufacturers.
Table 4: Critical Micelle Concentration (CMC)
The CMC is the concentration at which this compound molecules begin to self-assemble into micelles in an aqueous solution. This property is fundamental to its function as a solubilizing agent. The CMC is influenced by the fatty acid chain length, the degree of esterification, temperature, and the presence of other solutes.
| Sucrose Ester | Temperature (°C) | CMC (M) |
| Sucrose Monolaurate (C12) | 25 | 3.5 x 10⁻⁴ |
| Sucrose Monostearate (C18) | 25 | 1.0 x 10⁻⁵[5][12] |
Note: CMC values for commercial this compound grades, which are mixtures, will vary. The addition of co-solvents like ethanol can decrease the CMC.[13]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of this compound.
Determination of Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).
-
Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)[14].
Determination of Surface Tension and Critical Micelle Concentration (CMC)
Objective: To measure the surface tension of this compound solutions at various concentrations and determine the CMC.
Methodology (Wilhelmy Plate or Du Noüy Ring Method):
-
Solution Preparation: Prepare a series of this compound solutions in the desired solvent (typically water) with concentrations spanning a wide range, both below and above the expected CMC.
-
Surface Tension Measurement: Use a tensiometer to measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.
Analysis of Ester Distribution
Objective: To determine the relative proportions of mono-, di-, tri-, and higher esters in a this compound sample.
Methodology (HPLC-ELSD):
-
Standard and Sample Preparation:
-
Prepare standard solutions of purified sucrose mono-, di-, and tri-stearates, as well as free sucrose and stearic acid, in an appropriate solvent (e.g., a mixture of Tetrahydrofuran and water)[14].
-
Dissolve a known amount of the this compound sample in the same solvent.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the different esters by comparing their retention times with those of the standards.
-
Quantify the amount of each ester by integrating the peak areas and comparing them to the calibration curves generated from the standards.
-
Mechanisms of Action and Applications in Drug Delivery
This compound's utility in pharmaceutical formulations stems from its ability to act as an emulsifier, solubilizer, and stabilizer.
Emulsification
With its amphiphilic nature, this compound positions itself at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions. The choice of this compound with an appropriate HLB value is critical for the formation of either oil-in-water (O/W) or water-in-oil (W/O) emulsions. High HLB grades are effective for O/W emulsions, while low HLB grades are used for W/O systems.
Solubilization
Above its CMC, this compound forms micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and dissolution rate. This is a key mechanism for enhancing the bioavailability of hydrophobic active pharmaceutical ingredients (APIs).
Stabilization
This compound can also contribute to the physical stability of formulations by forming protective layers around dispersed particles or droplets, preventing their aggregation or coalescence.
Visualizing Mechanisms with Graphviz
Micelle Formation
The process of micellization is crucial for the solubilizing action of this compound. Below the CMC, this compound exists as individual monomers. As the concentration increases to and surpasses the CMC, these monomers aggregate to form micelles.
Caption: Process of micelle formation by this compound monomers as concentration increases.
Emulsion Stabilization
In an oil-in-water emulsion, this compound molecules orient themselves at the interface between the oil droplets and the continuous aqueous phase. The lipophilic stearate tails penetrate the oil droplet, while the hydrophilic sucrose heads remain in the aqueous phase, creating a stabilizing interfacial film.
Caption: Stabilization of an oil droplet in an aqueous phase by this compound molecules.
Safety and Regulatory Status
This compound is generally recognized as safe (GRAS) for use in food and is widely accepted as an excipient in pharmaceutical formulations. It has a low potential for irritation and is considered non-toxic. Various grades of this compound are listed in the FDA's Inactive Ingredient Database.
Conclusion
This compound is a highly versatile and valuable excipient for pharmaceutical research and development. Its tunable physicochemical properties, particularly the HLB value and CMC, allow for its application in a wide range of drug delivery systems. A thorough understanding and characterization of these properties, using the detailed experimental protocols outlined in this guide, are essential for the rational design and optimization of stable and effective pharmaceutical formulations. The provided visualizations of its mechanisms of action further aid in comprehending its role in enhancing drug solubility and stabilizing complex systems. As the demand for biocompatible and functional excipients grows, this compound is poised to play an increasingly important role in the future of drug delivery.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. rahn-group.com [rahn-group.com]
- 4. Solubility and Apparent Specific Volume of Sucrose in Some Aqueous Polyethylene Glycol Mixtures at 298.2 K [ps.tbzmed.ac.ir]
- 5. getchem.com [getchem.com]
- 6. This compound | 25168-73-4 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Sucrose Esters (for Food) [sisterna.com]
- 10. arxiv.org [arxiv.org]
- 11. fao.org [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Sucrose Stearate: HLB Value, Emulsion Type, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of sucrose stearate, a versatile non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2][3] We will delve into the core principles of the Hydrophile-Lipophile Balance (HLB) system as it pertains to this compound, its direct influence on the formation of oil-in-water (O/W) versus water-in-oil (W/O) emulsions, and the experimental protocols for their characterization.
Sucrose stearates are esters formed from sucrose and stearic acid.[4] The unique structure, combining a hydrophilic sucrose head with a lipophilic fatty acid tail, allows for the creation of a wide range of surfactants with varying HLB values.[1][3] This versatility is achieved by controlling the degree of esterification; a higher proportion of monoesters results in a more hydrophilic molecule with a higher HLB value, while a higher proportion of polyesters yields a more lipophilic surfactant with a lower HLB value.[1][3]
This compound HLB Values and Emulsion Type
The HLB value is a critical parameter for surfactant selection, as it indicates the emulsifier's solubility and, consequently, the type of emulsion it is likely to form. Surfactants with low HLB values are more lipophilic (oil-soluble) and tend to form W/O emulsions. Conversely, high HLB surfactants are more hydrophilic (water-soluble) and favor the formation of O/W emulsions.[5] Sucrose stearates are available across a broad spectrum of HLB values, making them suitable for various emulsion systems.[1]
The relationship between the HLB value of an emulsifier and the resulting emulsion type is a fundamental concept in formulation science. The diagram below illustrates this principle as it applies to this compound.
Caption: Relationship between this compound HLB value and emulsion type.
The following table summarizes the HLB values for various grades of this compound and their typical applications in emulsion systems.
| This compound Grade | Predominant Ester Content | HLB Value (Approx.) | Primary Emulsion Type |
| S-170 | Polyester (99%) | 1 | W/O |
| S-270 | Polyester (90%) | 2 | W/O |
| SE 5S | Polyester-rich | 5 | W/O |
| S-570 | Polyester (70%) | 5 | W/O |
| S-970 | Intermediate | 9 | O/W, Co-emulsifier |
| S-1170 / SE 11S | Monoester-rich | 11 | O/W |
| This compound (Generic) | - | 13 | O/W |
| SE 15S / S-1570 | Monoester-rich | 15 | O/W |
| S-1670 / Crodesta F160 | Monoester (≥75%) | 16 | O/W, Solubilizer |
Data compiled from multiple sources.[1][6][7][8][]
A higher monoester content corresponds to a higher HLB value, which enhances the emulsifier's capacity to stabilize oil droplets in an aqueous phase, making it ideal for O/W emulsions.[1] Conversely, grades with a higher polyester content have lower HLB values and are more effective at stabilizing W/O emulsions.[1][5]
Experimental Protocols for Emulsion Characterization
Accurate characterization of an emulsion is crucial for quality control and formulation development. This involves determining the emulsion type and assessing its stability.
Several straightforward tests can be employed to identify whether an emulsion is O/W or W/O.[10] It is recommended to perform at least two different tests to confirm the result.[11]
The logical workflow for identifying emulsion type using these common laboratory methods is depicted below.
Caption: Experimental workflow for identifying emulsion type (O/W vs. W/O).
A. Dilution Test
-
Principle: An emulsion is readily dilutable with its continuous (external) phase.[10][12]
-
Protocol:
-
Place a small amount of the emulsion into two separate test tubes or beakers.
-
To the first container, add a small amount of purified water and stir gently.
-
To the second container, add a small amount of the oil phase used in the formulation and stir gently.
-
Observation:
-
B. Electrical Conductivity Test
-
Principle: Water is a good conductor of electricity, whereas oil is a non-conductor. Therefore, an emulsion with water as the continuous phase will conduct electricity.[10][11][12]
-
Protocol:
-
Place the emulsion in a beaker.
-
Immerse a pair of electrodes connected to a low-power lamp and an electrical source into the emulsion.
-
Observation:
-
C. Dye Solubility Test
-
Principle: A dye will dissolve in the continuous phase of an emulsion, imparting its color to that phase.[10][13]
-
Protocol:
-
Place a small drop of the emulsion on a microscope slide.
-
Add a small particle of a water-soluble dye (e.g., amaranth, methylene blue) to the emulsion and mix gently.[11][13]
-
Observe the sample under a microscope.
-
Observation:
-
If the continuous phase (the background) takes on the color of the dye, the emulsion is O/W type.[11] The oil droplets will appear as colorless globules against a colored background.
-
If the colored particles remain undissolved in the continuous phase but the dispersed droplets take up the color, the emulsion is W/O type. For confirmation, this test can be repeated with an oil-soluble dye (e.g., Sudan III, Scarlet Red), which will color the continuous phase of a W/O emulsion.[11][13]
-
-
Emulsion stability refers to the ability of an emulsion to resist changes in its physicochemical properties over time.[14] Major instability phenomena include creaming, flocculation, coalescence, and phase inversion.[14][15][16]
A. Microscopic Analysis
-
Principle: Direct visualization of the emulsion provides qualitative and quantitative information about droplet size, distribution, and morphology.[17][18]
-
Protocol:
-
Prepare a diluted sample of the emulsion to ensure individual droplets can be observed.
-
Place a drop of the diluted sample on a microscope slide and cover with a coverslip.
-
Observe under an optical or electron microscope.
-
Analysis: Assess for changes over time, such as an increase in average droplet size (coalescence), the formation of droplet clusters (flocculation), or a non-uniform distribution of droplets. A stable emulsion typically shows small, homogenously distributed droplets.[18]
-
B. Droplet Size Analysis
-
Principle: The size of the dispersed phase droplets is a critical factor in emulsion stability.[17][18] Smaller, more uniform droplets generally lead to more stable emulsions by reducing the effects of gravity (creaming/sedimentation) and Ostwald ripening.[18]
-
Protocol:
-
Utilize particle size analysis instrumentation, such as Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Prepare the sample according to the instrument's requirements (e.g., dilution to an appropriate concentration).
-
Perform the measurement to obtain the mean droplet diameter and the polydispersity index (PDI).
-
Analysis: Monitor the droplet size distribution over time and under stress conditions (e.g., temperature changes, centrifugation). A significant increase in the mean droplet size indicates instability, likely due to coalescence.
-
C. Accelerated Stability Testing
-
Principle: Exposing the emulsion to stress conditions can predict its long-term stability more rapidly.
-
Protocols:
-
Centrifugation: Subjecting the emulsion to high centrifugal forces accelerates creaming or sedimentation.[14] The volume of the separated layer can be measured over time to quantify instability.
-
Thermal Stress: Store emulsion samples at various temperatures (e.g., 4°C, 25°C, 40°C) and monitor for physical changes like phase separation, viscosity changes, or crystal growth. Freeze-thaw cycles are also used to assess stability, particularly for O/W emulsions.[1]
-
By understanding the relationship between the HLB value of this compound and the resulting emulsion type, and by employing rigorous experimental characterization, researchers and developers can effectively formulate stable and functional emulsion-based products for a wide range of pharmaceutical applications.
References
- 1. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 4. specialchem.com [specialchem.com]
- 5. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound [myskinrecipes.com]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. scribd.com [scribd.com]
- 11. Test for Identification of Type of Emulsion | Pharmaguideline [pharmaguideline.com]
- 12. ruicoglobal.com [ruicoglobal.com]
- 13. Emulsion experiments | Institute of Food Science and Technology [ifst.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
Synthesis of Sucrose Stearate via Transesterification of Methyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of sucrose stearate through the transesterification of methyl stearate. This compound, a non-ionic surfactant, finds wide application in the pharmaceutical, cosmetic, and food industries due to its emulsifying, stabilizing, and biodegradable properties. This document details various synthesis methodologies, experimental protocols, and purification techniques, with a focus on providing actionable data and clear procedural outlines for laboratory and process development.
Introduction to Synthesis Methods
The synthesis of this compound from sucrose and methyl stearate is primarily achieved through transesterification, a chemical reaction that involves the exchange of the alkoxy group of an ester. This process can be categorized into three main approaches: solvent-based synthesis, solvent-free (melt) synthesis, and emulsion processes.
-
Solvent-Based Synthesis: This is a common laboratory and industrial method where a solvent is used to dissolve sucrose and facilitate its reaction with methyl stearate in the presence of a basic catalyst.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used solvents, though DMSO is often preferred due to its lower toxicity.[2] This method allows for lower reaction temperatures and can lead to a higher proportion of sucrose monoesters.[1]
-
Solvent-Free (Melt) Synthesis: To create a more environmentally friendly process, solvent-free methods have been developed.[3] These "melt processes" involve heating sucrose and methyl stearate together at high temperatures (typically 110-190°C) with a basic catalyst.[2][4] While this approach eliminates the need for solvent recovery, the high temperatures can lead to sucrose degradation and the formation of more highly substituted sucrose polyesters.[2][3] To improve miscibility and reactivity in solvent-free systems, divalent metal fatty acid alkanoates (e.g., magnesium stearate) can be added to form a homogeneous molten paste.[3]
-
Emulsion Process: This technique applies the concept of microemulsion to carry out the transesterification. The reaction occurs between sucrose and fatty acid methyl ester in a solvent like propylene glycol, with the aid of a basic catalyst and a soap.[2] This method can achieve high yields with a good proportion of monosubstituted esters.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Solvent-Based Synthesis using DMSO
This protocol is adapted from a method utilizing vinyl esters but is applicable to methyl stearate with adjustments for reaction monitoring.[1]
Materials:
-
Sucrose
-
Methyl Stearate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Disodium hydrogen phosphate (Na₂HPO₄), anhydrous (catalyst)
Procedure:
-
In a reaction vessel, dissolve 20 g of sucrose in 100 mL of anhydrous DMSO.
-
Add 10 g of anhydrous disodium hydrogen phosphate to the solution.
-
Stir the mixture at 40°C for 15 minutes to ensure homogeneity.
-
Add the desired molar equivalent of methyl stearate to the reaction mixture. A molar ratio of sucrose to methyl stearate of 4:1 has been shown to favor monoester formation.[1]
-
Maintain the reaction at 40°C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the methyl stearate is almost completely consumed.[1]
-
Upon completion, the product can be purified as described in the purification section.
Solvent-Free (Melt) Synthesis
This protocol is based on a method that enhances reactivity by creating a homogeneous melt.[3]
Materials:
-
Sucrose
-
Methyl Stearate
-
Potassium hydroxide (KOH)
-
Magnesium stearate
Procedure:
-
In a suitable reactor, mix solid sucrose with one equivalent of potassium hydroxide and one equivalent of magnesium stearate.
-
Heat the mixture at 100°C for one hour.
-
Apply a vacuum to the system for one hour to thoroughly dry the mixture.
-
Add 0.42 equivalents of methyl stearate to the dried mixture.
-
Heat the reaction mixture to 125-135°C under vacuum for 4 hours, continuously removing the methanol byproduct to drive the reaction forward.[3]
-
The resulting crude product contains sucrose esters, unreacted starting materials, and the magnesium salt.
Emulsion Process Synthesis
This process utilizes an emulsion to facilitate the reaction.[2]
Materials:
-
Sucrose
-
Methyl Stearate
-
Propylene glycol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Fatty acid soap (e.g., potassium stearate)
Procedure:
-
Combine sucrose and methyl stearate in propylene glycol in a reaction vessel.
-
Add anhydrous potassium carbonate as the catalyst and a fatty acid soap as an emulsifier.
-
Heat the mixture to 130-135°C.
-
After the reaction is complete, remove the propylene glycol by distillation under vacuum at a temperature above 120°C.[2]
-
The purified product is obtained after filtration.
Data Presentation
The following tables summarize quantitative data from various synthesis and purification methods.
Table 1: Reaction Conditions and Outcomes for this compound Synthesis
| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time | Conversion/Yield | Monoester Content | Reference |
| Solvent-Free | Sucrose, Methyl Stearate | Sintered Sodium Hydroxide | None | 120 | Atmospheric | Not Specified | Not Specified | Mono- and di-esters detected | [5] |
| Emulsion Process | Sucrose, Fatty Acid Methyl Ester | Anhydrous Potassium Carbonate | Propylene Glycol | 130-135 | Vacuum (for distillation) | Not Specified | 96% Yield | 85% | [2] |
| Melt Process | Sucrose, Fatty Acid Ester | Potassium Carbonate/Soap | None | 170-190 | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Solvent-Free with Emulsifier | Sucrose, Methyl Palmitate | Potassium Carbonate | None (Potassium Palmitate as emulsifier) | 100-140 | Atmospheric | Not Specified | ~40% Methyl Ester Conversion | 68% | [6][7] |
| Solvent-Free | Sucrose, Methyl Palmitate, Potassium Stearate | Potassium Carbonate | None | 140-145 | 2000 Pa | 8 hours | Not Specified | Not Specified | [8] |
| Solvent-Based | Sucrose, Methyl Stearate | Potassium Carbonate | DMSO | 85 | Reduced | 4.5 hours | Not Specified | Not Specified | [8] |
| Solvent-Free | Sucrose, Methyl Stearate, Potassium Stearate | Potassium Hydroxide, Magnesium Stearate | None | 125-135 | Vacuum | 4 hours | Not Specified | 41% Monoester, 33% Diester | [3] |
Table 2: Purification of this compound - Yield and Purity
| Purification Method | Crude Mixture Components | Key Steps | Yield | Purity | Monoester Content in Product | Reference |
| Liquid-Liquid Extraction & Recrystallization | This compound (42%), Unesterified Sucrose (25%), Sodium Oleate (30%) | Dissolve in Methyl Ethyl Ketone/Water, Acidify to pH 4.5, Separate layers, Bleaching, Drying | 97.8% | 92.0% | 57.0% | [9] |
| Ultrafiltration | Sucrose Fatty Acid Ester, Unreacted Sucrose, Catalyst, Soap, Fatty Acid | Dissolve in water, Neutralize to pH 6.2-8.2, Ultrafiltration | Not Specified | Not Specified | Not Specified | [10] |
| Solvent Extraction | Crude from Solvent-Free Synthesis | Dissolve in Ethyl Acetate/Water, Acidify to pH 3, Wash, Distill solvent | Not Specified | Not Specified | Not Specified | [8] |
Purification of this compound
The crude product from the transesterification reaction is a mixture containing sucrose esters (mono-, di-, and poly-esters), unreacted sucrose and methyl stearate, the catalyst, and soap byproducts.[9][10] Purification is essential to obtain a product with the desired properties.
Common purification strategies include:
-
Solvent Extraction: This involves dissolving the crude mixture in a solvent system where the desired sucrose esters have different solubility compared to the impurities. For example, a mixture of an organic solvent (like methyl ethyl ketone or ethyl acetate) and water can be used.[8][9] By adjusting the pH, soaps can be converted to fatty acids, which can then be separated.[9]
-
Recrystallization: After an initial extraction, the sucrose ester can be further purified by recrystallization from a suitable solvent.[9]
-
Chromatography: For laboratory-scale purification and for obtaining highly pure fractions of mono- or di-esters, column chromatography is often employed.
-
Membrane Filtration: Techniques like ultrafiltration and reverse osmosis can be used on an industrial scale to separate unreacted sucrose and salts from the aqueous solution of the crude product.[10]
Mandatory Visualizations
Transesterification Reaction Pathway
Caption: Transesterification of Sucrose with Methyl Stearate.
General Experimental Workflow
Caption: General workflow for this compound synthesis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 4. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]
- 8. Purification method of sucrose fatty acid ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 10. EP0338464A2 - Process for purifying sucrose fatty acid esters - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sucrose Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermal stability and degradation profile of sucrose stearate, a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. Understanding the thermal behavior of this excipient is critical for ensuring product quality, stability, and safety throughout the manufacturing process and shelf life. This document summarizes key thermal properties, details experimental protocols for thermal analysis, and elucidates the degradation pathways of this compound upon thermal stress. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz.
Introduction
This compound, a sucrose fatty acid ester, is valued for its emulsifying, stabilizing, and solubilizing properties. It is synthesized by the esterification of sucrose with stearic acid, resulting in a mixture of mono-, di-, and tri-esters. The thermal stability of this compound is a crucial parameter, as it can be subjected to various temperatures during manufacturing processes such as melt-emulsification, spray drying, and sterilization. Thermal degradation can lead to the loss of functional properties and the generation of potentially harmful byproducts. This guide aims to provide a comprehensive overview of the current scientific understanding of the thermal behavior of this compound.
Thermal Properties of this compound
The thermal properties of this compound are influenced by its composition, particularly the degree of esterification and the purity of the material.
Melting Point
This compound is a waxy solid at room temperature with a melting range rather than a sharp melting point, due to it being a mixture of different esters.
| Property | Value (°C) | References |
| Melting Range | 54 - 71 | [1] |
Thermal Stability
Thermogravimetric analysis (TGA) is the primary method for determining the thermal stability of this compound. While specific TGA data for this compound is not extensively published in publicly available literature, the general consensus is that it is stable up to approximately 185°C. Beyond this temperature, degradation processes are initiated. The primary hazardous decomposition products upon complete combustion are carbon monoxide (CO) and carbon dioxide (CO2)[1].
| Parameter | Temperature (°C) | Notes |
| Onset of Decomposition | > 185 | Degradation may begin, often observed as discoloration due to caramelization of the sucrose moiety. |
| Major Decomposition | > 200 | Significant mass loss occurs. |
Degradation Profile of this compound
The thermal degradation of this compound is a complex process involving the breakdown of both the sucrose and the stearate moieties.
Initial Degradation
The initial step in the thermal degradation of this compound is believed to be the cleavage of the glycosidic bond within the sucrose molecule. This is consistent with studies on the thermal degradation of sucrose itself, which show decomposition starting around 185-200°C. This initial breakdown results in the formation of glucose and fructose derivatives.
Subsequent Degradation and Product Formation
Following the initial glycosidic bond cleavage, a series of reactions, including dehydration and isomerization, lead to the formation of various volatile and non-volatile degradation products. The stearate moiety is more thermally stable but will also degrade at higher temperatures through mechanisms such as hydrolysis (if water is present) and oxidative degradation.
Expected Degradation Products:
-
From the Sucrose Moiety:
-
Anhydro-sugars (e.g., levoglucosan)
-
Furan derivatives
-
Caramelization products
-
-
From the Stearate Moiety:
-
Stearic acid
-
Aldehydes
-
Ketones
-
-
Final Combustion Products:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min. Nitrogen is used to study thermal decomposition in an inert atmosphere, while air is used to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition temperature (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and other thermal transitions of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.
Analysis of Degradation Products by HPLC
Objective: To separate and identify the non-volatile degradation products of this compound after thermal stress.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Methodology:
-
Sample Preparation:
-
Heat the this compound sample at a specific temperature (e.g., 200°C) for a defined period.
-
Dissolve the thermally treated sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD.
-
-
Data Analysis: Identify peaks corresponding to undegraded this compound and its degradation products by comparing retention times with standards, if available, or by collecting fractions for further analysis (e.g., by mass spectrometry).
Visualizations
Experimental Workflow for Thermal Analysis
Proposed Thermal Degradation Pathway of this compound
Conclusion
This compound exhibits good thermal stability under typical processing conditions encountered in the pharmaceutical and food industries, generally being stable up to 185°C. The primary degradation pathway involves the initial cleavage of the glycosidic bond of the sucrose moiety, followed by a cascade of further reactions leading to a complex mixture of degradation products. A thorough understanding of its thermal properties through techniques like TGA and DSC is essential for formulation development, process optimization, and ensuring the final product's quality and safety. The experimental protocols and degradation profile outlined in this guide provide a robust framework for researchers and scientists working with this versatile excipient.
References
In Vitro Biocompatibility and Biodegradability of Sucrose Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sucrose esters (SEs) are a versatile class of non-ionic surfactants synthesized from the esterification of sucrose and fatty acids.[1] Their favorable safety profile, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values have led to their extensive use in the food, cosmetic, and pharmaceutical industries.[1][2][3] In pharmaceutical applications, SEs are utilized as emulsifiers, solubilizers, and penetration enhancers in various drug delivery systems.[1][2][4][5] This technical guide provides an in-depth overview of the in vitro biocompatibility and biodegradability of sucrose esters, presenting key data, experimental protocols, and relevant biological pathways to support their application in research and drug development.
Biocompatibility Profile of Sucrose Esters
The biocompatibility of sucrose esters is a critical factor in their application in drug delivery and personal care products. In vitro studies are essential for evaluating their potential cytotoxicity and impact on cellular functions.
Cytotoxicity Assessment
A range of in vitro studies have demonstrated that sucrose esters are generally non-toxic to various cell lines. The cytotoxicity is influenced by the specific type of sucrose ester, its concentration, and the cell line being tested.
Table 1: In Vitro Cytotoxicity of Sucrose Esters
| Sucrose Ester(s) | Cell Line | Concentration | Results | Reference |
| Sucrose Palmitate (SP50), Sucrose Palmitate (SP70), Sucrose Stearate (PS750) | HaCaT (human keratinocytes) | Not specified | Non-toxic, cell viability > 70% | [6] |
| Sucrose Stearates (S-570 to S-1670) | Caco-2 (human colon adenocarcinoma) | 50 mg/mL | Cell viability: 61.37 ± 1.75% to 68.03 ± 1.33% (before digestion); 88.01 ± 6.17% to 92.97 ± 4.07% (after digestion) | [7] |
| Isovaleryl Sucrose Esters (Compounds 1, 2, 4, 6) | HCT-116 (human colon cancer) | IC50: 7.49 ± 0.48 to 13.49 ± 1.45 μM | Moderate inhibitory activity | [8] |
| Isovaleryl Sucrose Esters (Compounds 1, 6) | A549 (human lung adenocarcinoma) | IC50: 7.10 ± 0.52 to 8.36 ± 0.77 μM | Moderate inhibitory activity | [8] |
| C3-C5 Unsaturated 6-O-Sucrose Esters | Human breast, lung, cervical, and hepatocellular carcinoma cell lines | Not specified | Low cytotoxicity | [9] |
Genotoxicity
In vitro genotoxicity studies have indicated that sucrose esters do not pose a mutagenic or clastogenic risk.
Table 2: In Vitro Genotoxicity of Sucrose Esters
| Sucrose Ester | Test System | Concentration | Result | Reference |
| Maltitol Laurate | Ames test (Salmonella typhimurium) | 40% | Negative | [10][11] |
| Sucrose Acetate Isobutyrate | Ames test (Salmonella typhimurium) | Up to 10,000 µ g/plate | Negative | [10][11] |
Inflammatory Response
Certain sucrose esters have demonstrated anti-inflammatory properties in vitro. For instance, sucrose esters from Physalis peruviana have been shown to inhibit the production of inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of Sucrose Esters
| Sucrose Ester Source | Cell Type | Stimulant | Effect | Reference |
| Physalis peruviana (Peruvioses A and B) | Lipopolysaccharide-activated peritoneal macrophages | Lipopolysaccharide (LPS) | Inhibition of nitric oxide and prostaglandin E2 | [12] |
| Sucrose Stearates | Raw264.7 macrophages | Not specified | Decreased NO release after in vitro digestion | [7] |
Biodegradability of Sucrose Esters
The biodegradability of sucrose esters is a key advantage, contributing to their environmental safety and biocompatibility. The primary mechanism of degradation is hydrolysis.
Hydrolytic Degradation
Sucrose esters are susceptible to hydrolysis, breaking down into sucrose and the constituent fatty acids, both of which are readily metabolized.[13] The rate and pathway of hydrolysis are dependent on pH. Under acidic conditions, the glycosidic bond is preferentially cleaved, while the ester bond is selectively hydrolyzed under basic conditions.[14] The stability of sucrose monoesters is excellent within a pH range of 5 to 7 at room temperature.[14]
The degree of esterification also plays a role in hydrolysis. A higher degree of esterification can create steric hindrance, thereby inhibiting hydrolysis.[7][15] Monoesters are more readily hydrolyzed compared to polyesters.[7]
Enzymatic Degradation
In biological systems, enzymes such as lipases and esterases can catalyze the hydrolysis of sucrose esters.[16][17] This enzymatic degradation is a crucial aspect of their metabolism when used in oral or topical drug delivery systems. For instance, in vitro studies with intestinal mucosa homogenates have shown hydrolysis of sucrose esters.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biocompatibility and biodegradability of sucrose esters.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT, Caco-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[18]
-
Treatment: Expose the cells to various concentrations of the sucrose ester for a specified period (e.g., 24 hours).[18] Include a negative control (e.g., PBS) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
In Vitro Biodegradation (Hydrolysis) Assay
This protocol outlines a general method to assess the hydrolytic degradation of sucrose esters.
Protocol:
-
Sample Preparation: Prepare solutions of the sucrose ester at a known concentration in buffers of varying pH (e.g., acidic, neutral, and basic).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for different time points.
-
Sample Analysis: At each time point, withdraw an aliquot and analyze the concentration of the remaining sucrose ester and the formation of degradation products (sucrose and fatty acids). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used.[14]
-
Data Analysis: Determine the rate of hydrolysis under different pH conditions.
Visualizing Workflows and Pathways
In Vitro Biocompatibility and Biodegradability Testing Workflow
The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility and biodegradability of sucrose esters.
Caption: Workflow for in vitro biocompatibility and biodegradability testing.
Signaling Pathway for Anti-Inflammatory Action
This diagram illustrates the proposed mechanism for the anti-inflammatory activity of certain sucrose esters.
Caption: Anti-inflammatory signaling pathway of sucrose esters.
Conclusion
The available in vitro data strongly support the biocompatibility and biodegradability of sucrose esters, making them attractive excipients for a wide range of pharmaceutical and cosmetic applications. Their low cytotoxicity, lack of genotoxic potential, and, in some cases, anti-inflammatory properties, combined with their predictable degradation into safe, endogenous compounds, underscore their value in the development of advanced drug delivery systems. Further research should continue to explore the structure-activity relationships of different sucrose esters to optimize their performance and safety in specific formulations.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sucrose Ester - HHOYA [hhoya.com]
- 4. Application of sucrose fatty acid esters in transdermal therapeutic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
- 12. Sucrose esters from Physalis peruviana calyces with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Health Canada-s Proposal to Enable the Use of Sucrose Monoesters of Lauric, Palmitic or Stearic Acid as Emulsifiers in Unstandardized Beverages - Canada.ca [canada.ca]
- 14. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Degree of Esterification on Sucrose Stearate Functionality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of how the degree of esterification (DE) of sucrose stearate, a non-ionic surfactant, critically influences its functionality. This compound is synthesized by the esterification of sucrose with stearic acid, resulting in a complex mixture of mono-, di-, tri-, and higher esters.[1] The ratio of these esters, and consequently the DE, dictates the physicochemical properties of the surfactant, making it a versatile excipient in the pharmaceutical, cosmetic, and food industries.[2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the structure-function relationships to aid in formulation development and research.
Quantitative Impact of Degree of Esterification on Functionality
The degree of esterification directly correlates with several key functional properties of this compound, including its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and emulsifying capabilities.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a crucial parameter that indicates the water or oil solubility of a surfactant and predicts its emulsifying behavior.[4] For this compound, a higher proportion of monoesters results in a higher HLB value, indicating greater hydrophilicity. Conversely, a higher proportion of di- and poly-esters increases lipophilicity, leading to a lower HLB value.[5][6] This wide range of achievable HLB values, from approximately 1 to 16, allows for the selection of this compound grades for various applications, such as oil-in-water (O/W) or water-in-oil (W/O) emulsifiers.[4][7]
Table 1: Relationship Between Monoester Content, Degree of Esterification, and HLB Value of Sucrose Stearates
| This compound Grade | Monoester Content (%) | Predominant Ester Type(s) | HLB Value | Reference(s) |
| S-170 | ~1 | Polyesters | 1 | [8] |
| S-270 | ~2 | Polyesters | 2 | [8] |
| S-570 | ~5 | Di- and Polyesters | 5 | [8] |
| S-770 | ~7 | Di- and Polyesters | 7 | [8] |
| S-970 | - | Mono-, Di-, and Polyesters | 9-11 | [9][10] |
| S-1170 | ~11 | Mono- and Diesters | 11 | [8] |
| S-1570 | ~15 | Monoesters | 15 | [8] |
| S-1670 | ~75 | Monoesters | 16 | [8] |
| SP01 | 0 | Octaesters | ~1 | [5] |
| SP02 | 10 | Mono- and Polyesters | ~2 | [5] |
| SP30 | 30 | Mono- and Polyesters | ~6 | [5] |
Emulsifying Properties
The degree of esterification significantly impacts the emulsifying performance of this compound. High HLB sucrose stearates (rich in monoesters) are effective O/W emulsifiers, creating stable emulsions with small droplet sizes.[2][11] Low HLB sucrose stearates (rich in higher esters) are suitable for W/O emulsions.[4] The composition of the this compound mixture can also influence the viscosity and stability of the resulting emulsion.[9] For instance, certain grades with an intermediate HLB can form highly viscous, semi-solid emulsions.[9]
Table 2: Influence of Monoester Content on Emulsifying Properties
| Monoester Content (%) | Emulsion Type | Key Observations | Reference(s) |
| High (e.g., 75-90%) | O/W | Excellent stability, small droplet size, creamy texture. | [11][12] |
| Intermediate | O/W | Can form highly viscous or semi-solid emulsions. | [9] |
| Low (e.g., <10%) | W/O | Effective for water-in-oil systems. | [4][5] |
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. This property is crucial for solubilization and is influenced by the molecular structure of the surfactant. Generally, for non-ionic surfactants like this compound, the CMC decreases with increasing hydrophobicity (lower HLB).[6][13]
Table 3: Critical Micelle Concentration of Sucrose Esters
| Sucrose Ester | Temperature (°C) | CMC (M) | Reference(s) |
| Sucrose monostearate | 25 | 1.0 x 10⁻⁵ | [14] |
| Sucrose monolaurate | 25 | 3.5 x 10⁻⁴ | [14] |
Note: Specific CMC values for commercial this compound mixtures with varying degrees of esterification are not always readily available in the literature and can be influenced by the presence of different ester species and impurities.
Experimental Protocols
Accurate characterization of this compound is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Determination of Degree of Esterification by HPLC-ELSD
This method allows for the separation and quantification of mono-, di-, and higher sucrose esters.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1][15]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient of methanol and water is typically used.[16][17] For example, a gradient from 75% methanol/25% water to 100% methanol.[18]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at around 30-40 °C.[18]
-
ELSD/CAD Settings: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.[15]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of Tetrahydrofuran and water (e.g., 87.5:12.5, v/v), and filter before injection.[1]
-
Quantification: Use external standards of purified mono-, di-, and higher esters if available. In their absence, relative peak areas can provide an estimation of the composition.
High-Throughput Analysis by Supercritical Fluid Chromatography (SFC)-MS
SFC-MS offers a faster alternative to HPLC for profiling sucrose esters.
-
Instrumentation: Supercritical Fluid Chromatograph coupled to a Mass Spectrometer (MS).[19]
-
Column: A silica gel or reversed-phase column can be used.[19]
-
Mobile Phase: Supercritical CO2 with a modifier gradient (e.g., methanol).[15]
-
Detection: MS detection allows for the identification of different esters based on their mass-to-charge ratio.[19]
Determination of Fatty Acid Composition by GC-MS
This protocol is used to identify and quantify the fatty acids esterified to the sucrose molecule.
-
Sample Preparation (Hydrolysis): The this compound sample must first be hydrolyzed to release the fatty acids. This is typically achieved by saponification with an alcoholic solution of a strong base (e.g., potassium hydroxide), followed by acidification to protonate the fatty acids.
-
Derivatization: The liberated fatty acids are then converted to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[15]
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).[15]
-
Carrier Gas: Helium.[15]
-
Temperature Program: A temperature gradient is used to separate the different FAMEs.[15]
-
MS Detection: The mass spectrometer identifies individual FAMEs based on their characteristic fragmentation patterns.[15]
-
Quantification: An internal standard method is typically used for accurate quantification.[15]
Visualizing Structure-Function Relationships
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Applications in Drug Development
The tunable functionality of this compound based on its degree of esterification makes it a valuable excipient in a wide range of pharmaceutical formulations.
-
Emulsifiers and Stabilizers: High HLB sucrose stearates are used to formulate stable O/W emulsions for oral, topical, and parenteral drug delivery.[2][9] Their non-ionic nature and low toxicity make them suitable for sensitive applications.[20]
-
Solubilizing Agents: Sucrose stearates can enhance the solubility of poorly water-soluble drugs by forming micelles, thereby improving their bioavailability.[21]
-
Permeation Enhancers: In transdermal drug delivery, certain sucrose esters have been shown to act as permeation enhancers, facilitating the transport of active pharmaceutical ingredients across the skin.[20][22] The mechanism is thought to involve the disruption of the stratum corneum lipids.
-
Controlled Release Systems: The gelling properties of some this compound grades can be utilized to modulate drug release from matrix tablets.[21][23]
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Page loading... [guidechem.com]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems [mdpi.com]
- 6. arxiv.org [arxiv.org]
- 7. Sucrose Esters (for Food) [sisterna.com]
- 8. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of this compound Addition on the Quality Improvement of Ready-To-Eat Samgyetang During Storage at 25℃ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancement of stability and skin permeation by this compound and cyclodextrins in progesterone nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Sucrose Stearate as a Stabilizer for Nanostructured Lipid Carriers (NLCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, offering significant advantages for drug delivery, including high drug loading capacity and reduced drug expulsion during storage. The stability of NLC formulations is critical for their successful application, and the choice of stabilizer plays a pivotal role. Sucrose stearate, a non-ionic surfactant derived from sucrose and stearic acid, has emerged as a promising food-grade and biocompatible stabilizer for NLCs. Its large polar head group provides effective steric stabilization, preventing particle aggregation and ensuring the formulation's long-term stability.[1] This document provides detailed application notes and protocols for the formulation and characterization of NLCs using this compound as a stabilizer.
Advantages of Using this compound in NLC Formulations
-
Biocompatibility and Biodegradability: this compound is considered safe for pharmaceutical and cosmetic applications due to its biocompatible and biodegradable nature.[2]
-
Effective Stabilization: It acts as a steric stabilizer, forming a dense corona around the nanoparticles that prevents aggregation.[1]
-
Versatility: Available in a range of hydrophilic-lipophilic balance (HLB) values, allowing for the stabilization of various lipid systems.[2]
-
Controlled Release: NLCs stabilized with sucrose esters can be designed for controlled and sustained drug release.[3][4]
Experimental Protocols
Protocol 1: Formulation of NLCs using High-Pressure Homogenization (HPH)
This protocol is a widely used method for producing NLCs with a uniform and small particle size.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)[5][6][7]
-
Liquid Lipid (e.g., Oleic acid, Caprylic/capric triglyceride)[5][6][7][8]
-
This compound (select appropriate HLB value)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid and liquid lipid together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid.[9]
-
Once the lipids are completely melted and mixed, dissolve the lipophilic API in the molten lipid mixture under continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Disperse the this compound in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring to ensure complete dissolution of the surfactant.[9]
-
-
Pre-emulsion Formation:
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization. The number of homogenization cycles and the pressure will need to be optimized for the specific formulation (typically 3-5 cycles at 500-1500 bar).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of NLCs.[10]
-
Protocol 2: Formulation of NLCs using Melt-Emulsification and Ultrasonication
This method is suitable for lab-scale production and avoids the need for high-pressure homogenization.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a probe sonicator.
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Follow steps 1 and 2 from Protocol 1 to prepare the hot lipid and aqueous phases.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase while stirring with a magnetic stirrer.
-
-
Ultrasonication:
-
Immediately immerse the probe of a sonicator into the pre-emulsion.
-
Apply ultrasonication for a defined period (e.g., 5-15 minutes) at a specific power output. The sonication process should be carried out in a pulsed mode (e.g., 5 seconds on, 2 seconds off) to prevent excessive heating of the sample. The beaker containing the emulsion should be kept in an ice bath during this process.
-
-
Cooling and NLC Formation:
-
After sonication, allow the nanoemulsion to cool to room temperature with gentle stirring to form the NLC dispersion.
-
Characterization of this compound-Stabilized NLCs
The following are key characterization techniques to evaluate the quality and performance of the formulated NLCs:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Entrapment Efficiency (EE) and Drug Loading (DL): Typically measured by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity and Physical State: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
In Vitro Drug Release: Performed using a dialysis bag method or Franz diffusion cells to study the release profile of the encapsulated drug over time.
Data Presentation
The following tables summarize typical physicochemical properties of NLCs stabilized with sucrose esters, based on published literature.
Table 1: Physicochemical Properties of Clotrimazole-Loaded NLCs Stabilized with Sucrose Ester D-1216 [3][4]
| Parameter | Value |
| Particle Size | ~160 nm |
| Polydispersity Index (PDI) | 0.15 |
| Zeta Potential | ~ -26 mV |
| Encapsulation Efficiency (EE) | ~ 88% |
Table 2: Influence of Formulation Variables on NLC Properties (General Trends)
| Variable Change | Effect on Particle Size | Effect on Entrapment Efficiency |
| Increase in Surfactant Concentration | Decrease | Increase (up to a certain point) |
| Increase in Liquid Lipid Content | Increase | Increase |
| Increase in Homogenization Pressure/Time | Decrease | Generally, a slight increase |
Visualizations
Experimental Workflow for NLC Formulation
Caption: Workflow for NLC formulation using this compound.
Logical Relationship of NLC Components
References
- 1. thesis.unipd.it [thesis.unipd.it]
- 2. arxiv.org [arxiv.org]
- 3. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Nanostructured lipid carrier (NLC) in topical preparations: a narrative review of components, manufacturing methods, characteristics and activities | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]
- 8. impactfactor.org [impactfactor.org]
- 9. Development of nanostructured lipid carrier (NLC) assisted with polysorbate nonionic surfactants as a carrier for l-ascorbic acid and Gold Tri.E 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for Formulation of Sucrose Stearate-Based Microemulsions for Oral Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of sucrose stearate-based microemulsions for oral drug delivery. This compound, a non-ionic surfactant with a favorable safety profile and GRAS (Generally Recognized as Safe) status, is an excellent candidate for developing stable and effective oral drug delivery systems.[1]
Introduction to this compound-Based Microemulsions
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[2] They have gained significant attention as potential drug delivery systems due to their ability to enhance the solubilization and oral bioavailability of poorly water-soluble drugs.[3][4][5] this compound, a sucrose ester of stearic acid, is a versatile non-ionic surfactant that can be used to formulate oil-in-water (O/W) microemulsions suitable for oral administration.[1][6]
The formation and stability of these microemulsions are highly dependent on the hydrophilic-lipophilic balance (HLB) of the surfactant, with higher HLB values generally favoring the formation of O/W systems.[7] By carefully selecting the oil phase, cosurfactant, and the ratio of components, it is possible to formulate microemulsions with desirable characteristics for oral drug delivery, such as small droplet size and stability in gastrointestinal fluids.
Experimental Protocols
Materials
-
Surfactant: this compound (e.g., Ryoto Sugar Ester S-970)
-
Oil Phase: Medium-chain triglycerides (MCTs) like Caprylic/Capric Triglyceride (e.g., Miglyol 812), or other pharmaceutically acceptable oils.
-
Cosurfactant: A short- to medium-chain alcohol (e.g., ethanol, propylene glycol, Transcutol P) to reduce interfacial tension and increase fluidity.
-
Aqueous Phase: Purified water.
-
Model Drug: A poorly water-soluble active pharmaceutical ingredient (API).
Protocol for Preparation of this compound-Based Microemulsion
This protocol is based on the water titration method, a common technique for preparing microemulsions.
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the oil phase into a clean, dry beaker.
-
If a solid or semi-solid drug is used, dissolve it completely in the oil phase with the aid of gentle heating and stirring.
-
-
Preparation of the Surfactant/Cosurfactant (Smix) Mixture:
-
In a separate beaker, accurately weigh the this compound (surfactant) and the chosen cosurfactant.
-
Mix them thoroughly until a homogenous liquid is formed. Gentle heating may be applied if necessary to dissolve the this compound.
-
-
Formation of the Microemulsion Precursor:
-
Add the oil phase (containing the dissolved drug) to the Smix mixture.
-
Stir the mixture gently with a magnetic stirrer until a clear and homogenous solution is obtained.
-
-
Water Titration:
-
Slowly add the aqueous phase (purified water) dropwise to the oil-Smix mixture while continuously stirring at a constant, moderate speed (e.g., 200 rpm).
-
Observe the mixture for any signs of turbidity or phase separation.
-
Continue adding water until the desired concentration is reached and a clear, transparent microemulsion is formed.
-
-
Equilibration:
-
Allow the resulting microemulsion to equilibrate at room temperature for at least 24 hours.
-
Visually inspect the formulation for clarity, homogeneity, and any signs of instability such as phase separation or precipitation.
-
Protocol for Physicochemical Characterization
2.3.1. Droplet Size and Polydispersity Index (PDI) Analysis
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Record the mean droplet size (z-average) and the polydispersity index (PDI). An acceptable PDI value for a monodisperse microemulsion is typically below 0.3.
2.3.2. Zeta Potential Measurement
-
Dilute the microemulsion sample with purified water.
-
Measure the zeta potential using a DLS instrument equipped with an electrode assembly.
-
The magnitude of the zeta potential indicates the colloidal stability of the microemulsion. For O/W microemulsions, a negative zeta potential is often observed.[6]
2.3.3. Drug Loading and Encapsulation Efficiency
-
Accurately weigh a known amount of the drug-loaded microemulsion.
-
Disrupt the microemulsion by adding a suitable solvent (e.g., methanol, acetonitrile) in which the drug is freely soluble.
-
Separate the undissolved components by centrifugation.
-
Quantify the amount of drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in microemulsion / Mass of microemulsion) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Protocol for In Vitro Drug Release Study
This protocol simulates the passage of the microemulsion through the gastrointestinal tract.
-
Preparation of Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF):
-
SGF (pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.
-
SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid, and then add sufficient water to make 1000 mL.
-
-
Release Study using Dialysis Bag Method:
-
Accurately measure a known volume of the drug-loaded microemulsion and place it into a dialysis bag with a suitable molecular weight cut-off.
-
Securely tie both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of SGF (e.g., 250 mL) maintained at 37 ± 0.5 °C with constant stirring.
-
After 2 hours, transfer the dialysis bag to a beaker containing a known volume of SIF, also maintained at 37 ± 0.5 °C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
The following tables provide examples of the quantitative data that should be collected and organized for easy comparison of different this compound-based microemulsion formulations.
Table 1: Formulation Composition of this compound-Based Microemulsions
| Formulation Code | This compound (% w/w) | Oil Phase (% w/w) | Cosurfactant (% w/w) | Aqueous Phase (% w/w) |
| F1 | 15 | 10 | 20 | 55 |
| F2 | 20 | 10 | 25 | 45 |
| F3 | 25 | 15 | 30 | 30 |
Table 2: Physicochemical Characterization of Drug-Loaded Microemulsions
| Formulation Code | Mean Droplet Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Drug Loading (%) ± SD |
| F1-Drug | 45.8 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 | 1.2 ± 0.1 |
| F2-Drug | 38.2 ± 1.8 | 0.12 ± 0.01 | -28.9 ± 1.9 | 1.5 ± 0.2 |
| F3-Drug | 32.5 ± 1.5 | 0.10 ± 0.01 | -32.1 ± 2.2 | 1.8 ± 0.1 |
Note: The data presented in Tables 1 and 2 are representative examples and should be determined experimentally for specific formulations.
Table 3: In Vitro Drug Release Profile in Simulated Gastrointestinal Fluids
| Time (hours) | Cumulative Drug Release (%) from F1-Drug ± SD | Cumulative Drug Release (%) from F2-Drug ± SD | Cumulative Drug Release (%) from F3-Drug ± SD |
| In SGF (pH 1.2) | |||
| 1 | 15.2 ± 1.1 | 18.5 ± 1.3 | 22.1 ± 1.5 |
| 2 | 25.8 ± 1.9 | 29.3 ± 2.1 | 35.6 ± 2.4 |
| In SIF (pH 6.8) | |||
| 3 | 40.1 ± 2.5 | 45.8 ± 2.8 | 52.3 ± 3.1 |
| 4 | 55.6 ± 3.2 | 62.1 ± 3.5 | 68.9 ± 3.8 |
| 6 | 78.9 ± 4.1 | 85.4 ± 4.5 | 92.7 ± 4.9 |
| 8 | 91.3 ± 4.8 | 96.2 ± 5.1 | 98.5 ± 5.3 |
Note: The data in Table 3 is a hypothetical representation of a typical release profile and will vary depending on the drug and formulation.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the formulation and evaluation of this compound-based microemulsions.
References
- 1. specialchem.com [specialchem.com]
- 2. Development and Characterization of New Miconazole-Based Microemulsions for Buccal Delivery by Implementing a Full Factorial Design Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009029046A1 - Sugar-based surfactant microemulsions containing essential oils for cosmetic and pharmaceutical use - Google Patents [patents.google.com]
Application of Sucrose Stearate in Modulating Drug Release from Lipid Matrix Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing sucrose stearate to modulate drug release from lipid matrix tablets. This compound, a non-ionic surfactant, offers a versatile tool for controlling the release of therapeutic agents, thereby optimizing their pharmacokinetic profiles.[1] This document outlines two primary preparation methods—the hot fusion technique and the direct compaction method—and provides protocols for in-vitro release studies to assess the performance of the formulated tablets.
Introduction
Lipid matrix tablets are a well-established approach for achieving sustained drug release.[1] The incorporation of functional excipients, such as this compound, allows for precise control over the release kinetics. Sucrose stearates are esters of sucrose and fatty acids, and their hydrophilic-lipophilic balance (HLB) can be varied, making them highly adaptable for different drug delivery applications.[2][3] They can act as pore-forming agents or swelling and gelling agents to modulate drug release.[1][2] This document details the application of this compound in the formulation of lipid matrix tablets for controlled drug delivery.
Mechanism of Drug Release Modulation
The mechanism by which this compound modulates drug release from lipid matrix tablets is primarily dependent on its HLB value.
-
High HLB this compound (e.g., HLB 11-16): These more hydrophilic variants promote the formation of pores and channels within the lipid matrix upon contact with aqueous media. This increased porosity facilitates faster drug dissolution and diffusion from the tablet core.[1][4] The hydrophilic nature also promotes swelling and the formation of a gel layer which can sustain the drug release.[2][3]
-
Low HLB this compound (e.g., HLB 3-5): The more lipophilic sucrose stearates are less soluble in water. Their incorporation can lead to a more tortuous path for the drug to diffuse through, resulting in a slower and more controlled release.[1][4] However, even at lower HLB values, they can still contribute to pore formation to a lesser extent.[1]
The following diagram illustrates the proposed mechanism of drug release modulation by this compound in a lipid matrix tablet.
Caption: Mechanism of drug release modulation by this compound.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on drug release from lipid matrix tablets.
Table 1: Effect of this compound HLB and Drug/Surfactant Ratio on Etodolac Release from Precirol® ATO 5 Matrix Tablets [1]
| Formulation Code | This compound (HLB) | Drug/Surfactant Ratio | Q1h (% Release at 1 hr) | T50% (Time for 50% Release) |
| L21 | D-1805 (5) | 20:1 | 15.2 | 4.5 h |
| L22 | D-1805 (5) | 10:1 | 16.8 | 4.2 h |
| L23 | D-1811 (11) | 20:1 | 22.5 | 3.1 h |
| L24 | D-1811 (11) | 10:1 | 24.1 | 2.8 h |
Table 2: Influence of Lipid Type on Etodolac Release (Drug/Lipid Ratio 1:0.5) [1]
| Lipid Material | Q1h (% Release at 1 hr) | T50% (Time for 50% Release) |
| Stearic Acid | 35.4 | 2.1 h |
| Cetyl Alcohol | 28.7 | 3.5 h |
| Cetostearyl Alcohol | 25.1 | 4.2 h |
| Imwitor® 900K | 21.3 | 5.1 h |
| Precirol® ATO 5 | 18.9 | 6.8 h |
| Compritol® ATO 888 | 16.5 | 8.5 h |
Experimental Protocols
Preparation of Lipid Matrix Tablets by Hot Fusion Method
This method involves melting the lipid excipients and dispersing the drug and other components within the molten mass, which is then cooled, solidified, and compressed into tablets.[1]
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Etodolac)
-
Lipid matrix former (e.g., Precirol® ATO 5, Compritol® ATO 888)[1]
-
This compound (with desired HLB value)
-
Filler (e.g., Lactose/Avicel® PH101 mixture)[1]
-
Lubricant (e.g., Magnesium stearate)
-
Glidant (e.g., Talc)
Equipment:
-
Water bath
-
Porcelain dish
-
Stirrer
-
Sieves
-
Tablet press
Protocol:
-
Melting the Lipid: Individually melt the lipid matrix former in a porcelain dish on a water bath at a temperature approximately 10-15°C above its melting point (e.g., 75°C).[1][5]
-
Drug Incorporation: Add the API to the molten lipid with continuous stirring until a homogenous dispersion is obtained.[1][5]
-
Addition of this compound: Add the this compound to the molten drug-lipid mixture and continue stirring until it is uniformly dispersed.
-
Cooling and Solidification: Allow the molten dispersion to cool down and solidify at room temperature.[1]
-
Granulation: The solidified mass is then passed through an appropriate sieve to obtain granules.[6]
-
Blending: The granules are blended with the filler, lubricant, and glidant.
-
Compression: The final blend is compressed into tablets using a tablet press, adjusting the hardness to the desired specification (e.g., 10 ± 0.5 kg/cm ²).[1]
The following diagram outlines the experimental workflow for the hot fusion method.
Caption: Hot Fusion Method Workflow.
Preparation of Lipid Matrix Tablets by Direct Compaction Method
This method involves directly compressing a powder blend of the drug, this compound, and other excipients. It is a simpler and more cost-effective method compared to hot fusion.[2][3]
Materials:
-
API (e.g., Metoprolol tartrate)[2]
-
This compound (with desired HLB value)
-
Filler/Binder (e.g., Dibasic calcium phosphate dihydrate)[2]
Equipment:
-
Blender (e.g., V-blender)
-
Tablet press
Protocol:
-
Blending: Accurately weigh and blend the API, this compound, and filler in a blender for a specified time to ensure a homogenous mixture. A common ratio is 1:1:2 for drug:sucrose ester:filler.[2]
-
Compression: Directly compress the powder blend into tablets using a tablet press. The compaction force should be optimized to achieve the desired tablet hardness and friability.
The following diagram illustrates the experimental workflow for the direct compaction method.
Caption: Direct Compaction Method Workflow.
In-Vitro Drug Release Testing
This protocol is essential for evaluating the performance of the formulated lipid matrix tablets and understanding the effect of this compound on the drug release profile.
Equipment:
-
USP Dissolution Apparatus 2 (Paddle method) or Apparatus 1 (Basket method)[7]
-
Dissolution vessels
-
Water bath with temperature control
-
Syringes and filters for sampling
-
Validated analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Dissolution Medium:
-
The choice of dissolution medium should be based on the physiological conditions of the intended site of drug release (e.g., simulated gastric fluid, simulated intestinal fluid). A common medium is 900 mL of phosphate buffer (pH 6.8).
Protocol:
-
Apparatus Setup: Set up the dissolution apparatus according to the USP guidelines. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[8]
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Agitation: Start the rotation of the paddles or baskets at a specified speed (e.g., 50 or 100 rpm).[9]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the dissolution medium.[5]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.[5]
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Analyze the filtered samples for drug content using a validated analytical method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
The following diagram outlines the logical relationship in the in-vitro drug release testing protocol.
Caption: In-Vitro Drug Release Testing Workflow.
References
- 1. This compound-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-enriched lipid matrix tablets of etodolac: modulation of drug release, diffusional modeling and structure elucidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. tabletscapsules.com [tabletscapsules.com]
Application Notes and Protocols: Gas Chromatography Method for Fatty Acid Composition Analysis of Sucrose Esters
Introduction
Sucrose fatty acid esters (SEs) are non-ionic surfactants synthesized from the esterification of sucrose and fatty acids. They are widely utilized as emulsifiers in the food, pharmaceutical, and cosmetic industries. The functional properties of SEs are largely determined by their fatty acid composition, including chain length and degree of saturation. Accurate analysis of the fatty acid profile is therefore critical for quality control, product development, and regulatory compliance.
Gas chromatography (GC) is a robust and widely adopted analytical technique for the quantitative and qualitative analysis of fatty acids. However, due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC analysis. This document provides a detailed protocol for the analysis of fatty acid composition in sucrose esters using GC with flame ionization detection (FID), including sample preparation involving saponification and methylation.
Principle
The analysis of fatty acid composition in sucrose esters by gas chromatography involves a two-step sample preparation process followed by GC analysis. The first step is the saponification (alkaline hydrolysis) of the sucrose ester to break the ester bonds and liberate the fatty acids as their corresponding salts. The second step is the methylation of these fatty acids to form volatile FAMEs. The resulting FAMEs are then separated and quantified using a high-polarity capillary GC column and a flame ionization detector.
Experimental Protocols
Sample Preparation: Saponification and Methylation
This protocol describes the hydrolysis of sucrose esters and subsequent methylation of the liberated fatty acids.
Materials and Reagents:
-
Sucrose ester sample
-
0.5 M Methanolic Sodium Hydroxide (NaOH)
-
BF₃-Methanol solution (14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap test tubes with PTFE-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Saponification:
-
Accurately weigh approximately 25 mg of the sucrose ester sample into a screw-cap test tube.
-
Add 5 mL of 0.5 M methanolic NaOH.
-
Cap the tube tightly and vortex to dissolve the sample.
-
Heat the mixture in a water bath or heating block at 80°C for 10 minutes to ensure complete saponification.
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 5 mL of 14% BF₃-methanol solution to the cooled saponified mixture.
-
Cap the tube tightly and vortex thoroughly.
-
Heat the mixture at 80°C for 10 minutes to facilitate the methylation of fatty acids into FAMEs.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 5 mL of hexane and 5 mL of saturated NaCl solution to the tube.
-
Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to achieve a clear separation of the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC analysis.
-
Gas Chromatography (GC) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: CP-Sil 88 for FAME, 60 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent high-polarity wax column)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp 1: Increase to 240°C at 4°C/minute
-
Hold at 240°C for 10 minutes
-
-
Data Acquisition: A suitable chromatography data system for peak integration and analysis.
Procedure:
-
Inject 1 µL of the prepared FAMEs sample into the GC.
-
Acquire the chromatogram using the specified conditions.
-
Identify the individual FAME peaks by comparing their retention times with those of a standard FAME mixture (e.g., Supelco 37 Component FAME Mix).
-
Quantify the fatty acids by peak area normalization, assuming the response factor for all FAMEs is equal. The percentage of each fatty acid is calculated as follows:
% Fatty Acid = (Area of individual FAME peak / Total area of all FAME peaks) x 100
Data Presentation
The fatty acid composition of three different intermediate melting sucrose esters is summarized in the table below.[1]
| Fatty Acid | Intermediate Melting Sucrose Ester A (%) | Intermediate Melting Sucrose Ester B (%) | Intermediate Melting Sucrose Ester C (%) |
| C12:0 (Lauric) | 0.2 | 0.2 | 0.2 |
| C14:0 (Myristic) | 1.1 | 1.1 | 0.8 |
| C16:0 (Palmitic) | 49.8 | 50.0 | 51.8 |
| C18:0 (Stearic) | 18.2 | 21.9 | 18.6 |
| C18:1 (Oleic) | 20.5 | 16.3 | 15.8 |
| C18:2 (Linoleic) | 8.9 | 9.9 | 12.1 |
| C20:0 (Arachidic) | 0.4 | 0.4 | 0.5 |
| C22:0 (Behenic) | 0.3 | 0.3 | 0.2 |
Visualization
The following diagram illustrates the experimental workflow for the GC analysis of fatty acid composition in sucrose esters.
Caption: Experimental workflow for GC analysis of sucrose esters.
Discussion
The presented method provides a reliable and reproducible approach for determining the fatty acid composition of sucrose esters. The saponification step is crucial for cleaving the fatty acids from the sucrose backbone, and the subsequent methylation allows for their volatilization and separation by GC. The choice of a high-polarity capillary column, such as a wax-type column, is essential for achieving good resolution of saturated, monounsaturated, and polyunsaturated FAMEs.
For accurate quantification, it is recommended to use an internal standard, such as methyl nonadecanoate (C19:0), which is not naturally present in the samples.[2] This will correct for any variations in sample preparation and injection volume. The method can be validated by assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.
Conclusion
This application note details a comprehensive gas chromatography method for the analysis of fatty acid composition in sucrose esters. The protocol includes detailed steps for sample preparation through saponification and methylation, as well as optimized GC-FID conditions for the separation and quantification of FAMEs. This method is suitable for routine quality control and research applications in industries where sucrose esters are utilized.
References
Application Notes and Protocols: Sucrose Stearate in Drug Delivery - A Focus on Permeability Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose stearate, a non-ionic surfactant composed of sucrose and stearic acid, is a widely used excipient in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and safety profile make it an attractive component in various drug delivery systems.[3] While initially investigated for its potential as a P-glycoprotein (P-gp) efflux inhibitor, current research indicates that its primary role in enhancing drug delivery is through increasing cell membrane permeability rather than direct P-gp inhibition.[4]
This document provides a detailed overview of the current understanding of this compound's mechanism of action, its applications in enhancing drug absorption, and protocols for evaluating its effects on drug permeability.
Mechanism of Action: Permeability Enhancement vs. P-glycoprotein Inhibition
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many drugs, out of cells.[5][6] Inhibition of P-gp is a key strategy to improve the oral bioavailability of drugs that are P-gp substrates.[7]
Initial interest in sucrose esters as P-gp inhibitors has been clarified by studies demonstrating that their primary mechanism for enhancing drug absorption is not through the inhibition of this efflux pump. A key study by Kiss et al. (2014) on Caco-2 intestinal epithelial cells found that while sucrose esters, including palmitate, myristate, and laurate, significantly increased the permeability of various compounds, they did not inhibit P-gp-mediated efflux.[4]
The primary mechanisms by which this compound enhances drug penetration are:
-
Membrane Fluidization: Sucrose esters have been shown to fluidize the plasma membrane, which can facilitate the transcellular passage of drug molecules.[4]
-
Alteration of Tight Junctions: While not causing visible openings in tight junctions, sucrose esters can induce alterations in the structure of filamentous actin microfilaments, potentially increasing paracellular permeability.[4]
Therefore, this compound should be considered a permeability enhancer rather than a specific P-gp inhibitor.
Applications in Drug Delivery
This compound is utilized in various formulations to improve the delivery of therapeutic agents:
-
Oral Formulations: By enhancing intestinal permeability, this compound can improve the absorption of orally administered drugs.[2]
-
Topical and Dermal Delivery: It is used as an emulsifier and penetration enhancer in creams and nanoemulsions for delivering drugs through the skin.[8][9]
-
Nanoemulsions: this compound is an effective stabilizer for nanoemulsions, which can improve the solubility and permeation of lipophilic drugs.[8][10]
Data Presentation: Effects of Sucrose Esters on Drug Permeability
The following table summarizes quantitative data from a study by Kiss et al. (2014) on the effect of various sucrose esters on the permeability of different compounds across Caco-2 cell monolayers.
| Compound | Sucrose Ester (Concentration) | Permeability Increase (Fold Change vs. Control) | Transepithelial Electrical Resistance (TEER) Reduction (%) |
| Atenolol | Sucrose Palmitate (0.2 mg/mL) | ~2.5 | ~50 |
| Fluorescein | Sucrose Palmitate (0.2 mg/mL) | ~3.0 | ~50 |
| Vinblastine | Sucrose Palmitate (0.2 mg/mL) | ~2.0 | ~50 |
| Rhodamine 123 | Sucrose Palmitate (0.2 mg/mL) | ~1.8 | ~50 |
| Atenolol | Sucrose Myristate (0.5 mg/mL) | ~2.2 | ~45 |
| Fluorescein | Sucrose Myristate (0.5 mg/mL) | ~2.8 | ~45 |
| Vinblastine | Sucrose Myristate (0.5 mg/mL) | ~1.9 | ~45 |
| Rhodamine 123 | Sucrose Myristate (0.5 mg/mL) | ~1.7 | ~45 |
| Atenolol | Sucrose Laurate (0.5 mg/mL) | ~2.8 | ~60 |
| Fluorescein | Sucrose Laurate (0.5 mg/mL) | ~3.5 | ~60 |
| Vinblastine | Sucrose Laurate (0.5 mg/mL) | ~2.2 | ~60 |
| Rhodamine 123 | Sucrose Laurate (0.5 mg/mL) | ~2.0 | ~60 |
Data is estimated from figures presented in Kiss et al., J Pharm Sci, 2014.[4]
Experimental Protocols
Protocol 1: Evaluation of Permeability Enhancement using Caco-2 Cell Monolayers
This protocol is adapted from the methodology described by Kiss et al. (2014) to assess the effect of this compound on the permeability of a model drug across an in vitro model of the intestinal epithelium.[4]
Objective: To determine the apparent permeability coefficient (Papp) of a drug across Caco-2 cell monolayers in the presence and absence of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound
-
Model drug (e.g., a fluorescent marker like Lucifer yellow or a P-gp substrate like rhodamine 123)
-
TEER meter (e.g., Millicell® ERS-2)
-
Analytical instrument for drug quantification (e.g., fluorescence plate reader, LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor monolayer integrity by measuring the TEER. Monolayers are typically ready for transport studies when TEER values are >300 Ω·cm².
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.
-
Prepare the donor solutions:
-
Control: Model drug in transport buffer.
-
Test: Model drug and this compound at the desired concentration in transport buffer.
-
-
To measure apical-to-basolateral (A-B) transport, add the donor solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the model drug in the collected samples using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).
-
A is the surface area of the Transwell® insert (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
-
Compare the Papp values of the control and this compound-treated groups to determine the permeability enhancement ratio.
-
Protocol 2: Standard P-glycoprotein Inhibition Assay
This protocol provides a general method to assess whether a compound inhibits P-gp activity, which can be used to confirm that this compound does not act as a P-gp inhibitor.
Objective: To determine the IC50 value of a test compound for P-gp inhibition using a fluorescent P-gp substrate.
Materials:
-
A cell line overexpressing P-gp (e.g., MDCK-MDR1 or MES-SA/Dx5) and the corresponding parental cell line.[4]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
Fluorescent P-gp substrate (e.g., calcein-AM, rhodamine 123).
-
Known P-gp inhibitor as a positive control (e.g., verapamil, PSC833).
-
Test compound (this compound).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells and parental cells into a 96-well plate and culture until confluent.
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add assay buffer containing various concentrations of the test compound (this compound) or the positive control.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Substrate Loading:
-
Add the fluorescent P-gp substrate (e.g., calcein-AM) to all wells at a final concentration that is a known substrate for P-gp.
-
Incubate for a specified period (e.g., 60 minutes) at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold assay buffer to remove extracellular substrate.
-
Add fresh assay buffer to the wells.
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the substrate (for calcein, Ex/Em ~485/530 nm).
-
-
Data Analysis:
-
Calculate the accumulation of the fluorescent substrate in the presence of different concentrations of the test compound.
-
Plot the fluorescence intensity (or % of control) against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of P-gp-mediated efflux (i.e., results in 50% of the maximal substrate accumulation achieved with the positive control).
-
Visualizations
Caption: General mechanism of P-glycoprotein (P-gp) mediated drug efflux.
Caption: Experimental workflow for a P-glycoprotein (P-gp) inhibition assay.
Caption: Mechanism of permeability enhancement by this compound.
Conclusion
This compound is a valuable excipient in drug delivery that enhances the absorption of drugs primarily by increasing cell membrane permeability through fluidization and alteration of tight junction-associated proteins. It is important for researchers and drug development professionals to understand that its role is that of a permeability enhancer, and current evidence does not support its classification as a direct P-glycoprotein inhibitor. The provided protocols offer a framework for evaluating the effects of this compound and other excipients on drug permeability and for correctly assessing P-gp inhibition potential.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. Enhancement of stability and skin permeation by this compound and cyclodextrins in progesterone nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of the Critical Micelle Concentration (CMC) of Sucrose Stearate
An experimental protocol for determining the critical micelle concentration (CMC) of sucrose stearate is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries as an emulsifier, solubilizer, and stabilizer.[1][2] A key parameter for characterizing any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles.[3][4] Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, leading to a distinct change in several physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[5] Knowledge of the CMC is crucial for optimizing formulations, as properties like solubilization and emulsification are most effective at concentrations above the CMC.[3]
This document provides detailed protocols for two common and effective methods for determining the CMC of this compound: Surface Tensiometry and Fluorescence Probe Spectroscopy.
Principle of Micelle Formation
Surfactant molecules are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-repelling) tail. In aqueous solutions at low concentrations, these monomers align at the air-water interface, reducing the surface tension of the water. As the surface becomes saturated with monomers, further addition of the surfactant forces the hydrophobic tails to minimize their contact with water by forming spherical aggregates called micelles in the bulk solution. The concentration at which this occurs is the CMC.
Caption: Conceptual illustration of surfactant behavior below and above the CMC.
Experimental Workflow Overview
The general process for determining the CMC involves preparing a series of surfactant solutions of varying concentrations, measuring a specific physical property for each solution, and identifying the concentration at which an abrupt change in that property occurs.
Caption: General experimental workflow for CMC determination.
Method 1: Surface Tensiometry
Principle
This method is based on the principle that surfactants lower the surface tension of a solvent. As the concentration of this compound increases, the surface tension of the aqueous solution decreases because monomers adsorb at the air-water interface.[3] Once the interface is saturated and micelles begin to form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension reaches a plateau.[5][6] The CMC is determined as the concentration at the inflection point of the surface tension versus logarithm of concentration plot.[6]
Materials and Equipment
-
This compound (high purity)
-
High-purity deionized water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Tensiometer (with Du Noüy ring or Wilhelmy plate method)[7]
-
Temperature-controlled water bath or jacketed vessel
Experimental Protocol
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound to prepare a stock solution at a concentration significantly above the expected CMC (e.g., 1.0 mM). Dissolve it in a known volume of deionized water. Gentle heating and stirring may be required to ensure complete dissolution, especially for less soluble grades.[8]
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should span a range that brackets the expected CMC. For this compound (C18), the CMC is very low (around 0.01 mM), so dilutions should be prepared carefully in logarithmic steps (e.g., from 0.0001 mM to 0.1 mM).[9]
-
Temperature Equilibration: Ensure all solutions, as well as the tensiometer measurement vessel, are equilibrated to a constant temperature (e.g., 25 °C ± 0.1 °C), as CMC can be temperature-dependent.[4]
-
Tensiometer Calibration and Cleaning: Calibrate the tensiometer according to the manufacturer's instructions. The platinum ring or plate must be meticulously cleaned before each measurement, typically by rinsing with high-purity water and acetone, followed by flaming to red heat to remove organic residues.
-
Surface Tension Measurement:
-
Start by measuring the surface tension of pure deionized water.
-
Proceed with the measurements for the prepared this compound solutions, starting from the lowest concentration and moving to the highest.
-
Allow the surface tension reading to stabilize for each sample before recording the value.
-
Rinse the vessel and the ring/plate thoroughly with deionized water between samples.
-
Data Analysis
-
Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.
-
The resulting plot will typically show two linear regions: a steeply declining portion at concentrations below the CMC and a nearly horizontal plateau at concentrations above the CMC.
-
Perform linear regression on the data points in both regions.
-
The CMC is determined from the concentration corresponding to the intersection point of these two extrapolated lines.[4]
Method 2: Fluorescence Probe Spectroscopy
Principle
This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[10] In the polar aqueous environment below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic core of the micelles.[11] This change in environment causes a distinct shift in the intensities of certain vibronic bands in the emission spectrum. Specifically, the ratio of the intensity of the third peak (I3 at ~383 nm) to the first peak (I1 at ~372 nm) increases significantly as pyrene moves into the nonpolar micellar core.[12] The CMC is identified as the inflection point in the plot of the I3/I1 ratio versus surfactant concentration.[6]
Materials and Equipment
-
This compound (high purity)
-
High-purity deionized water
-
Pyrene (fluorescence grade)
-
Acetone or Ethanol (spectroscopic grade)
-
Spectrofluorometer with temperature control
-
Analytical balance
-
Volumetric flasks, micropipettes, and glass vials
Experimental Protocol
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone or ethanol (e.g., 0.2 mM).[12]
-
Surfactant Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 1.0 mM) as described in Method 1.
-
Sample Preparation:
-
Prepare a series of this compound dilutions in volumetric flasks covering the expected CMC range.
-
To a set of clean glass vials, add a small, identical aliquot of the pyrene stock solution to each.
-
Evaporate the solvent (acetone/ethanol) completely under a gentle stream of nitrogen or in a vacuum desiccator. This leaves a thin film of pyrene on the bottom of each vial.
-
Add a known volume of each this compound dilution (and a pure water control) to the vials. The final pyrene concentration should be very low (e.g., ~0.3-0.5 µM) to avoid excimer formation.[10][12]
-
Seal the vials and allow them to equilibrate overnight with gentle agitation in the dark to ensure complete partitioning of the pyrene.
-
-
Fluorescence Measurement:
Data Analysis
-
For each sample, calculate the ratio of the fluorescence intensities of the third and first peaks (I3/I1).
-
Plot the I3/I1 ratio on the y-axis against the this compound concentration (or log C) on the x-axis.
-
The plot will show a sigmoidal curve. At low concentrations, the I3/I1 ratio is low and relatively constant. As the concentration approaches the CMC, the ratio increases sharply before leveling off at a higher value.
-
The CMC is determined from the concentration at the midpoint of the transition in the sigmoidal curve, often found by fitting the data or identifying the intersection of the tangents from the lower and upper plateaus.[10]
Data Presentation
Quantitative data for the CMC of this compound and related sucrose esters are summarized below. The exact value is dependent on the purity of the surfactant, the length of the fatty acid chain, temperature, and the experimental method used.[9][13]
| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |
| Sucrose Monostearate (C18) | Fluorescence (Pyrene) | 25.0 | 0.0122 | [13] |
| Sucrose Monostearate (C18) | Fluorescence (Laurdan) | 25.0 | 0.0100 | [13] |
| Sucrose Monostearate (C18) | (General Literature Value) | - | ≤ 0.01 | [9] |
| Sucrose Monopalmitate (C16) | Fluorescence (Pyrene) | 25.0 | 0.0150 | [13] |
| Sucrose Monopalmitate (C16) | Surface Tension | 25.0 | 0.0055 | [13] |
| Sucrose Monomyristate (C14) | Surface Tension | 25.0 | 0.0191 | [13] |
| Sucrose Monolaurate (C12) | Surface Tension | 25.0 | 0.2726 | [13] |
References
- 1. This compound ( USP/EP/ChP )|25168-73-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. arxiv.org [arxiv.org]
- 10. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Homogenization Parameters for Sucrose Stearate Nanoemulsions
This technical support center is designed for researchers, scientists, and drug development professionals working with sucrose stearate nanoemulsions. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in optimizing your homogenization parameters for consistent and stable nanoemulsion formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound nanoemulsions using high-pressure homogenization.
| Issue | Possible Cause | Troubleshooting Steps |
| 1. Large and Inconsistent Particle Size | Inadequate homogenization pressure or insufficient number of passes. | - Increase the homogenization pressure in increments. High pressure generally leads to smaller particle sizes. - Increase the number of homogenization cycles. Passing the emulsion through the homogenizer multiple times will progressively reduce the droplet size.[1][2] |
| High viscosity of the pre-emulsion. | - For oil-in-water nanoemulsions, dissolving the this compound in the aqueous phase can help maintain a lower viscosity before homogenization.[3] - Consider gentle heating of the pre-emulsion to reduce viscosity, but be mindful of the thermal stability of all components. | |
| 2. High Polydispersity Index (PDI) | Non-uniform droplet disruption. | - An increased number of homogenization cycles typically leads to a lower PDI and a more uniform particle size distribution.[4] |
| Presence of aggregates. | - Ensure complete dissolution of the this compound in the appropriate phase before emulsification. - Consider filtration of the formulation before or after homogenization. | |
| 3. Nanoemulsion Instability (Creaming, Sedimentation, or Phase Separation) | Insufficient amount of this compound. | - Increase the concentration of this compound to ensure adequate coverage of the oil-water interface. |
| Inappropriate pH of the aqueous phase. | - Although non-ionic, the stability of sucrose ester-stabilized emulsions can be affected by pH. Monitor and adjust the pH of your formulation as needed. | |
| Storage at inappropriate temperatures. | - Store nanoemulsions at a suitable temperature, often refrigerated, to enhance long-term stability. High temperatures can lead to instability. | |
| 4. Aggregation of Nanoparticles After Production | Weak repulsive forces between droplets. | - Although this compound is a non-ionic surfactant, the resulting nanoemulsion droplets often exhibit a negative zeta potential. Measure the zeta potential of your formulation; a value more negative than -30 mV generally indicates good stability against aggregation. |
| Ostwald Ripening. | - A narrow particle size distribution (low PDI) can help minimize Ostwald ripening. Optimizing the number of homogenization passes is crucial.[4] | |
| 5. Clogging of the Homogenizer | High viscosity of the pre-emulsion. | - Prepare a less viscous pre-emulsion by adjusting the component concentrations or by gentle heating. |
| Presence of undissolved material. | - Ensure all components, especially the this compound, are fully dissolved before homogenization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for homogenization pressure and number of passes for this compound nanoemulsions?
A1: A common starting point for high-pressure homogenization is a pressure range of 500 to 1500 bar (approximately 7,250 to 21,750 psi) for 3 to 10 cycles.[1] One study on this compound nanoemulsions utilized 16 homogenization cycles at 750 bars.[3] It is recommended to start with a moderate pressure and number of passes and optimize based on the resulting particle size and PDI.
Q2: How does temperature affect the homogenization process for this compound nanoemulsions?
A2: Temperature can influence the viscosity of the pre-emulsion; gentle heating (e.g., to 50°C) can lower the viscosity, which may facilitate the homogenization process.[3] However, excessive heat generated during multiple high-pressure passes can potentially lead to coalescence and affect the stability of the final nanoemulsion.[4] It is important to control the temperature of the emulsion, potentially using a cooling system on the homogenizer.
Q3: What is a desirable Polydispersity Index (PDI) for a stable nanoemulsion?
A3: A PDI value below 0.2 is generally considered indicative of a monodisperse and stable nanoemulsion with a narrow size distribution.[4]
Q4: Can I use this compound in a cold process for making emulsions?
A4: Yes, this compound can be used in cold process formulations, which is advantageous for incorporating heat-sensitive ingredients.
Q5: How can I improve the long-term stability of my this compound nanoemulsion?
A5: Besides optimizing homogenization parameters to achieve a small particle size and low PDI, ensure the this compound concentration is sufficient. Proper storage at controlled temperatures (often refrigerated) is also crucial for long-term stability.
Quantitative Data on Homogenization Parameters
The following tables summarize the general effects of homogenization parameters on nanoemulsion properties. Please note that the optimal parameters can vary depending on the specific formulation (oil type, concentrations, etc.).
Table 1: Effect of Homogenization Pressure on Particle Size of O/W Nanoemulsions
| Homogenization Pressure (psi) | Mean Particle Diameter (µm) | Polydispersity Index (PDI) | Emulsifier System |
| 10,000 | > 0.200 | > 0.3 | Generic O/W |
| 20,000 | ~ 0.150 | ~ 0.2 | Generic O/W |
| 30,000 | < 0.130 | < 0.2 | Generic O/W |
Disclaimer: This table illustrates a general trend. Actual values for this compound nanoemulsions may vary.
Table 2: Effect of Number of Homogenization Passes on Particle Size of O/W Nanoemulsions
| Number of Passes | Mean Particle Diameter (µm) | Polydispersity Index (PDI) | Emulsifier System |
| 1 | ~ 0.385 | ~ 0.46 | Generic O/W[5] |
| 3 | ~ 0.150 | ~ 0.25 | Generic O/W[5] |
| 5 | ~ 0.130 | < 0.20 | Generic O/W[5] |
| 8 | ~ 0.125 | < 0.20 | Generic O/W[5] |
Disclaimer: This table illustrates a general trend. Actual values for this compound nanoemulsions may vary. The droplet size generally decreases and then plateaus with an increasing number of passes.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
Materials:
-
Oil phase (e.g., medium-chain triglycerides, MCT)
-
This compound
-
Aqueous phase (e.g., purified water)
-
High-pressure homogenizer
-
High-shear mixer (optional, for pre-emulsion)
Procedure:
-
Phase Preparation:
-
Aqueous Phase: Disperse the this compound in the aqueous phase. Gentle heating and stirring may be required to facilitate dissolution.
-
Oil Phase: Prepare the oil phase. If a lipophilic active ingredient is being encapsulated, dissolve it in the oil phase at this stage.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.
-
To create a coarse pre-emulsion, you can use a high-shear mixer for a few minutes.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through the high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., start at 1000 bar) and number of cycles (e.g., start with 3-5 cycles).
-
Collect the resulting nanoemulsion. It is advisable to cool the collected sample to dissipate heat generated during homogenization.
-
-
Characterization:
-
Analyze the nanoemulsion for particle size, PDI, and zeta potential.
-
Protocol 2: Characterization of Nanoemulsions
1. Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)
-
Instrument: A dynamic light scattering instrument (e.g., Malvern Zetasizer).
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with the same aqueous phase used in the formulation to achieve a suitable scattering intensity. The dilution factor will depend on the initial concentration of the nanoemulsion.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument will provide the Z-average particle size and the PDI.
-
2. Zeta Potential Measurement
-
Instrument: A DLS instrument with zeta potential measurement capability.
-
Sample Preparation: Dilute the nanoemulsion in an appropriate medium, typically a low ionic strength buffer (e.g., 10 mM NaCl), to the required concentration for the instrument.[6]
-
Measurement:
-
Inject the diluted sample into a zeta cell, ensuring no air bubbles are present.[6]
-
Place the cell into the instrument.
-
Allow the sample to thermally equilibrate.
-
Apply the electric field and measure the electrophoretic mobility to determine the zeta potential.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound nanoemulsions.
Caption: Relationship between homogenization parameters and nanoemulsion properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epfl.ch [epfl.ch]
- 4. scribd.com [scribd.com]
- 5. 2.7. Droplet Size and Zeta-Potential Measurements of Nanoemulsions [bio-protocol.org]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Challenges in removing residual solvents from sucrose stearate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of residual solvents during sucrose stearate synthesis.
Frequently Asked Questions (FAQs)
Q1: Which residual solvents are most commonly encountered in this compound synthesis and what are the typical regulatory limits?
A1: The most common residual solvents are those used to dissolve sucrose and facilitate the reaction with fatty acid esters. These include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative. Regulatory limits for residual solvents are defined by pharmacopeias such as the United States Pharmacopeia (USP). For example, the USP <467> guidelines classify residual solvents into three classes based on their toxicity.[3] DMSO and DMF are listed as Class 2 solvents with permitted daily exposures (PDE) that translate to specific concentration limits in the final product.[3][4]
Q2: What are the primary methods for removing residual solvents from this compound?
A2: The primary methods for removing residual solvents from the crude this compound product include:
-
Aqueous Extraction: Utilizing the high water solubility of solvents like DMSO and DMF to wash them out of the product.[5]
-
Anti-Solvent Precipitation/Crystallization: Dissolving the crude product in a minimal amount of a good solvent and then adding an "anti-solvent" in which this compound is poorly soluble to precipitate the purified product, leaving the residual solvent in the liquid phase.
-
Vacuum Distillation: Removing the solvent under reduced pressure, often with heating. This is more effective for more volatile solvents.
-
Azeotropic Distillation: Adding a third component (an entrainer) to form a lower-boiling azeotrope with the residual solvent, which can then be distilled off.[6]
Q3: How can I quantify the amount of residual solvent in my final this compound product?
A3: The standard method for quantifying residual solvents is gas chromatography (GC).[4] Headspace gas chromatography with a flame ionization detector (HS-GC-FID) is a common and effective technique.[7] For confirmation of solvent identity, gas chromatography-mass spectrometry (GC-MS) can be used.[8] Direct injection GC-FID is a preferred method for less volatile solvents like DMSO.[4]
Troubleshooting Guides
Issue 1: High Levels of Residual DMSO
Symptom: GC analysis shows DMSO levels above the acceptable limit in the final this compound product.
Possible Causes & Solutions:
-
Cause: Inefficient removal by a single purification method.
-
Solution 1: Enhanced Aqueous Extraction:
-
Protocol: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl ethyl ketone).[5] Wash the organic phase multiple times with water or a brine solution. The high polarity of DMSO will lead it to partition into the aqueous phase. For every 5 mL of DMSO, using 5 x 10 mL of water for washing is a good rule of thumb.
-
-
Solution 2: Anti-Solvent Precipitation:
-
Protocol: Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-50°C). Then, add a cold anti-solvent (e.g., water, ethanol, or a mixture) to precipitate the this compound. The DMSO will remain in the solvent phase.
-
-
Solution 3: Combined Extraction and Crystallization:
-
Protocol: First, perform an aqueous extraction as described above. After drying the organic phase, concentrate it and then perform a recrystallization to further reduce the DMSO content.
-
Issue 2: Difficulty in Removing Residual DMF
Symptom: Persistent DMF contamination in the purified this compound.
Possible Causes & Solutions:
-
Cause: DMF has a high boiling point and is highly polar, making it difficult to remove completely by simple evaporation.
-
Solution 1: Liquid-Liquid Extraction with Brine or LiCl Solution:
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer repeatedly with a 5% lithium chloride (LiCl) aqueous solution or a saturated brine solution. This can be more effective than washing with water alone for removing DMF.
-
-
Solution 2: Vacuum Distillation with a High-Vacuum Pump:
-
Protocol: If the this compound is thermally stable, distill off the DMF under high vacuum at an elevated temperature (e.g., 50-70°C). Using an efficient vacuum pump is crucial.
-
-
Solution 3: Azeotropic Distillation:
-
Protocol: Add a suitable entrainer, such as toluene, to the reaction mixture and distill. The toluene-DMF azeotrope will have a lower boiling point than DMF alone, facilitating its removal.
-
Issue 3: Challenges with Removing 2-MeTHF
Symptom: 2-MeTHF, a greener solvent alternative, is detected in the final product.
Possible Causes & Solutions:
-
Cause: While less polar than DMSO and DMF, 2-MeTHF can still be retained in the product matrix.
-
Solution 1: Evaporation/Vacuum Distillation:
-
Protocol: 2-MeTHF has a lower boiling point (around 80°C) than DMSO and DMF, making it more amenable to removal by rotary evaporation under reduced pressure.
-
-
Solution 2: Aqueous Extraction:
-
Protocol: Although 2-MeTHF has low water solubility, repeated washing with water can help reduce its concentration.[6]
-
-
Solution 3: Precipitation with a Non-polar Anti-Solvent:
-
Protocol: Dissolve the crude this compound in a minimal amount of 2-MeTHF. Add a non-polar anti-solvent like hexane or heptane to precipitate the this compound, leaving the 2-MeTHF in the liquid phase.
-
Data Presentation
Table 1: Comparison of Residual Solvent Removal Techniques
| Technique | Target Solvents | Principle of Removal | Key Considerations |
| Aqueous Extraction | DMSO, DMF | Partitioning into the aqueous phase | Multiple washes are often necessary. Can lead to emulsions. |
| Anti-Solvent Precipitation | DMSO, DMF, 2-MeTHF | Differential solubility | Choice of solvent/anti-solvent system is critical to maximize yield and purity. |
| Vacuum Distillation | 2-MeTHF, DMF | Volatilization | Requires high vacuum and potentially high temperatures, which may degrade the product. |
| Azeotropic Distillation | DMF, 2-MeTHF | Formation of a lower-boiling azeotrope | Requires an additional solvent (entrainer) that must also be removed. |
Table 2: Analytical Methods for Residual Solvent Quantification
| Method | Principle | Target Solvents | Limit of Quantification (Example) | Reference |
| HS-GC-FID | Headspace sampling with Flame Ionization Detection | Volatile organic solvents (Methanol, Methyl Ethyl Ketone, Ethyl Acetate, Isobutanol) | Methanol: 2.37 mg/kg | [7] |
| Direct Injection GC-FID | Direct injection of the sample solution with Flame Ionization Detection | Less volatile solvents (DMSO) | DMSO: 0.026 mg/mL (253 ppm) | [4] |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry | Broad range of solvents | Method dependent, provides confirmation of identity | [8] |
Experimental Protocols
Protocol 1: Enhanced Aqueous Extraction for DMSO Removal
-
Dissolve the crude this compound reaction mixture (e.g., 10 g) in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel.
-
Add deionized water (50 mL) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing step (steps 3-5) four more times.
-
Wash the organic layer with a saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization for Final Purification
-
Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., methyl ethyl ketone or ethyl acetate).[5]
-
Once fully dissolved, slowly add a cold anti-solvent (e.g., n-hexane or water) with stirring until the solution becomes cloudy.[5]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified this compound crystals under vacuum.
Visualizations
Caption: Experimental workflow for residual solvent removal.
Caption: Troubleshooting decision tree for residual solvents.
References
- 1. (229c) Process Design and Economic Analysis of the Production of Sucrose Esters Using a Solvent-Free Transesterification | AIChE [proceedings.aiche.org]
- 2. nrtec.in [nrtec.in]
- 3. uspnf.com [uspnf.com]
- 4. Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Preventing particle aggregation in sucrose stearate stabilized nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing particle aggregation in sucrose stearate-stabilized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?
A1: this compound is a non-ionic surfactant that primarily stabilizes nanoparticles through steric hindrance. It adsorbs onto the nanoparticle surface, forming a protective layer that physically prevents particles from coming into close contact and aggregating. The sucrose head group is hydrophilic, providing a good interface with the aqueous phase, while the fatty acid tail (stearate) is lipophilic and anchors to the nanoparticle surface. Additionally, hydrogen bonding between the sucrose moiety and the drug particles may contribute to stabilization, especially during drying processes.
Q2: How does the Hydrophilic-Lipophilic Balance (HLB) value of this compound affect nanoparticle stability?
A2: The HLB value is a crucial parameter that indicates the relative balance of the hydrophilic and lipophilic portions of the surfactant. For oil-in-water (O/W) emulsions, which are common for many nanoparticle formulations, sucrose esters with higher HLB values (typically 8-18) are more effective. A higher HLB value, often associated with a greater monoester content, indicates increased hydrophilicity, which can lead to better stabilization of particles in an aqueous dispersion, resulting in smaller and more stable nanoparticles.
Q3: What are the common causes of aggregation in this compound-stabilized nanoparticle formulations?
A3: Aggregation can stem from several factors:
-
Inadequate Surfactant Concentration: Insufficient this compound may not provide complete surface coverage, leaving exposed areas that can lead to particle aggregation.
-
Suboptimal Processing Parameters: Issues such as inadequate mixing speed, improper homogenization pressure, or unsuitable temperature can lead to the formation of unstable nanoparticles.
-
Inappropriate pH or High Ionic Strength: Changes in pH can affect the surface charge of the nanoparticles or the drug, while high salt concentrations can compress the electrical double layer, reducing electrostatic repulsion and promoting aggregation.
-
Storage Instability: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation. The use of cryoprotectants like sucrose or trehalose is recommended if freezing is necessary.
Q4: Can this compound be used in combination with other stabilizers?
A4: Yes, this compound can be used with co-stabilizers to enhance the stability and functionality of nanoparticles. For instance, combining this compound with cyclodextrins has been shown to improve the stability and skin permeation of nanoemulsions. These combinations can lead to synergistic effects that improve the overall performance of the formulation.
Q5: What is a typical zeta potential for this compound-stabilized nanoparticles, and what does it signify?
A5: this compound-stabilized nanoparticles typically exhibit a negative surface charge. While specific values depend on the formulation, zeta potentials in the range of -10 mV to -30 mV have been reported. A zeta potential of at least ±30 mV is generally considered indicative of good stability due to strong electrostatic repulsion between particles. However, since this compound is a non-ionic surfactant that provides steric stabilization, a lower zeta potential does not necessarily imply instability.
Troubleshooting Guides
Issue 1: Immediate Particle Aggregation Upon Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient this compound Concentration | Increase the concentration of this compound in increments. | Complete surface coverage of nanoparticles, leading to a stable dispersion. |
| Inadequate Homogenization | Increase the homogenization pressure or the number of homogenization cycles. | Reduction in particle size and polydispersity, indicating a more uniform and stable formulation. |
| Incorrect pH of the Aqueous Phase | Adjust the pH of the aqueous phase to be near neutral. | Optimized surface charge and improved electrostatic repulsion, preventing aggregation. |
| High Ionic Strength of the Buffer | Use a buffer with a lower salt concentration. | Reduced compression of the electrical double layer, enhancing electrostatic repulsion. |
Issue 2: Particle Aggregation During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Freeze-Thaw Instability | Add a cryoprotectant such as sucrose or trehalose (e.g., 10% w/v) before freezing.[1] | Prevention of aggregation during freezing and thawing by forming a protective glassy matrix.[1] |
| Inappropriate Storage Temperature | Store the nanoparticle dispersion at 4°C instead of freezing, if possible. | Reduced risk of phase separation and aggregation that can occur upon thawing. |
| Long-Term Instability | Evaluate the stability of the formulation over time at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage conditions. | Identification of storage conditions that maintain nanoparticle size and prevent aggregation. |
Issue 3: Inconsistent Results from Dynamic Light Scattering (DLS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Too Concentrated | Dilute the sample with the same buffer used for the formulation. | Accurate particle size measurement by avoiding multiple scattering effects. |
| Presence of Large Aggregates | Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) before measurement. | Removal of large particles that can skew DLS results towards larger sizes. |
| Inappropriate Diluent | If diluting with DI water, consider using a buffer with a low salt concentration (e.g., 10 mM KNO3) to screen electrostatic interactions. | More accurate size measurement by minimizing the influence of inter-particle interactions. |
| High Polydispersity Index (PDI) | If the PDI is high (>0.3), the Z-average size may not be reliable. Analyze the size distribution plot to identify multiple particle populations. | A better understanding of the sample's heterogeneity. |
Data Presentation
Table 1: Effect of this compound with Different HLB Values on Nanoemulsion Properties
| This compound Type | HLB Value | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| S-170 | 1 | 674 ± 23 | - | -18.86 ± 1.33 |
| S-1670 | 16 | 374 ± 34 | - | -66.93 ± 2.37 |
Data adapted from a study on oil-in-water emulsions. Higher HLB values generally lead to smaller particle sizes and more negative zeta potentials, indicating greater stability.[2]
Table 2: Physicochemical Properties of Clotrimazole-Loaded Nanoparticles Stabilized with Sucrose Ester D-1216
| Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Solid Lipid Nanoparticles (SLNs) | ~120 | ~0.23 | ~ -26 | ~87 |
| Nanostructured Lipid Carriers (NLCs) | ~160 | ~0.15 | ~ -26 | ~88 |
Data from a study demonstrating the use of sucrose esters in lipid nanoparticle formulations.[3]
Experimental Protocols
Protocol 1: Preparation of this compound-Stabilized Nanoparticles by High-Pressure Homogenization
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Lipid (e.g., stearic acid)
-
This compound (select appropriate HLB grade)
-
Aqueous phase (e.g., purified water, buffer)
Procedure:
-
Preparation of the Oil Phase:
-
Melt the lipid by heating it to approximately 10°C above its melting point.
-
Dissolve the API in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Heat the aqueous phase to the same temperature as the oil phase.
-
Disperse the this compound in the hot aqueous phase and stir until fully dissolved.
-
-
Formation of the Pre-emulsion:
-
Add the hot oil phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 1000 bar) for a specified number of cycles (e.g., 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.[4]
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
-
-
Characterization:
-
Characterize the nanoparticle suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the morphology of the nanoparticles using Cryo-Scanning Electron Microscopy (Cryo-SEM) or Transmission Electron Microscopy (TEM).
-
Protocol 2: Characterization of Nanoparticles by Dynamic Light Scattering (DLS)
Objective: To determine the mean particle size, polydispersity index (PDI), and size distribution of the nanoparticle suspension.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in the same buffer used for formulation to a suitable concentration for DLS analysis. The solution should be clear to slightly hazy.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and calibrated.
-
Set the measurement parameters, including the temperature (typically 25°C), scattering angle, and the viscosity and refractive index of the dispersant.
-
-
Measurement:
-
Transfer the diluted and filtered sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature for a few minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average particle size and the PDI.
-
Examine the particle size distribution plot to identify the presence of single or multiple particle populations.
-
Visualizations
Caption: Experimental workflow for nanoparticle preparation.
Caption: Troubleshooting logic for particle aggregation.
References
- 1. The Effect of Mixed Lipid Concentrations and Sucrose on the Size of the Lipid Nanoparticles Containing mRNAs | Trends in Sciences [tis.wu.ac.th]
- 2. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to control the monoester to polyester ratio in sucrose stearate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sucrose stearate. The focus is on controlling the ratio of monoester to polyester, a critical factor for determining the emulsifying properties (Hydrophilic-Lipophilic Balance, HLB) of the final product.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three main methods for synthesizing this compound:
-
Solvent-Based Synthesis: This traditional method involves the transesterification of sucrose with a fatty acid ester (e.g., methyl stearate) in the presence of a basic catalyst and a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4][5] This method can produce a mixture of sucrose monoesters and more substituted esters.[1]
-
Solvent-Free (Melt) Synthesis: This environmentally friendly approach uses molten sucrose instead of a solvent. The reaction occurs between molten sucrose and a fatty acid ester with a basic catalyst at high temperatures (110-190°C).[1][6] Initially, this method tended to produce higher polyesters, but modifications have been developed to favor monoester formation.[7]
-
Enzymatic Synthesis: This method utilizes lipases as catalysts for the esterification of sucrose with fatty acids or their esters.[8][9][10] It offers high selectivity and milder reaction conditions, which can help in controlling the degree of esterification.[8][10]
Q2: How does the molar ratio of reactants affect the monoester to polyester ratio?
A2: The molar ratio of sucrose to the fatty acid source is a critical parameter.
-
High Sucrose to Fatty Acid Ester Ratio: Using a molar excess of sucrose to the fatty acid ester favors the formation of sucrose monoesters. For example, a 4:1 molar ratio of sucrose to vinyl laurate resulted in the quantitative production of monoesters.[4][11]
-
Equimolar or Excess Fatty Acid Ester: When the reactants are used in equimolar amounts or with an excess of the fatty acid ester, the formation of diesters and higher polyesters is favored.[4][11]
Q3: What is the role of the catalyst in this compound synthesis?
A3: A basic catalyst is typically required for the transesterification reaction. Common catalysts include:
The choice and concentration of the catalyst can influence the reaction rate and product distribution.
Q4: How does temperature influence the product distribution?
A4: Temperature plays a significant role in both reaction rate and the final product composition.
-
Solvent-Free Synthesis: High temperatures (110-190°C) are required to melt the sucrose and facilitate the reaction.[1][6] However, temperatures above 140°C can lead to charring and degradation of sucrose, affecting the quality of the product.[6] Optimal temperatures in solvent-free systems are often in the range of 120-130°C.[6]
-
Solvent-Based Synthesis: Milder temperatures, typically between 40-45°C, can be used in solvent-based systems, which helps to minimize sucrose degradation and favors monoester formation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of sucrose esters | 1. Inefficient mixing of immiscible reactants (sucrose and fatty acid ester).2. Low reaction temperature.3. Insufficient catalyst amount or activity.4. Reaction time is too short. | 1. In solvent-free systems, add an emulsifier like a fatty acid soap (e.g., sodium stearate) or a divalent metal fatty acid alkanoate (e.g., magnesium stearate) to create a homogeneous molten paste.[7][12]2. Optimize the reaction temperature. For solvent-free methods, ensure the temperature is high enough to maintain a molten state (typically 110-140°C).[6] For solvent-based methods, a moderate increase in temperature (e.g., to 40-45°C) can improve the reaction rate.[4]3. Increase the catalyst concentration or ensure the catalyst is active and dry.4. Extend the reaction time and monitor the progress using TLC or HPLC.[4] |
| High proportion of polyesters instead of monoesters | 1. Molar ratio of fatty acid ester to sucrose is too high.2. High reaction temperature in solvent-free synthesis without proper homogenization.3. Prolonged reaction time after monoester formation. | 1. Increase the molar ratio of sucrose to fatty acid ester. A ratio of 4:1 (sucrose:fatty acid ester) has been shown to favor monoester formation.[4][11]2. In solvent-free synthesis, use a divalent metal fatty acid alkanoate to promote a homogeneous reaction, which favors monoester production.[7] Alternatively, use a solvent-based method at a lower temperature.3. Monitor the reaction closely and stop it once the desired monoester content is reached. |
| Sucrose caramelization or charring | 1. Excessively high reaction temperature.2. Localized overheating. | 1. Reduce the reaction temperature. In solvent-free systems, maintain the temperature below 140°C.[6]2. Ensure uniform heating and efficient stirring of the reaction mixture. |
| Difficulty in purifying the product | 1. Presence of unreacted starting materials.2. Formation of by-products. | 1. Optimize reaction conditions to maximize conversion.2. Use appropriate purification techniques such as solvent extraction. For example, unreacted vinyl esters and the catalyst can be removed by washing with n-hexane and 1-butanol, respectively.[4] |
Quantitative Data Summary
Table 1: Effect of Molar Ratio on Sucrose Ester Composition
| Sucrose:Vinyl Laurate Molar Ratio | Product Composition | Reference |
| 4:1 | Monoesters are obtained quantitatively. | [4][11] |
| 1:1 | Diesters are formed after the initial stages. | [4][11] |
| 1:4 | Diesters are formed after the initial stages. | [4][11] |
Table 2: Typical Yields and Compositions in Different Synthesis Methods
| Synthesis Method | Key Conditions | Monoester Content | Diester Content | Reference |
| Solvent-Free with Magnesium Stearate | 125-135°C, 4h, vacuum | 41% | 33% | [7] |
| Solvent-Based (DMSO) | 40°C, Sucrose/Vinyl Ester 4:1 | ≥90% | Low | [4][11] |
| Emulsion Process (Propylene Glycol) | 130-135°C | 85% | 15% | [1] |
Experimental Protocols
Protocol 1: Solvent-Based Synthesis of High-Monoester this compound
This protocol is adapted from a method yielding a high percentage of monoesters.[4]
Materials:
-
Sucrose
-
Vinyl Stearate
-
Dimethyl Sulfoxide (DMSO), dried over molecular sieves
-
Anhydrous Disodium Hydrogen Phosphate (Na₂HPO₄)
-
n-Hexane
-
1-Butanol
-
Cyclohexane
-
Deionized Water
Procedure:
-
Dissolve 20 g of sucrose in 100 mL of dry DMSO in a reaction flask.
-
Add 10 g of anhydrous disodium hydrogen phosphate to the solution.
-
Stir the mixture at 40°C for 15 minutes.
-
Add the desired amount of vinyl stearate (for a 4:1 sucrose to vinyl stearate molar ratio, add approximately 15 mmol).
-
Allow the reaction to proceed at 40°C, monitoring the consumption of the vinyl ester by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture.
-
Add n-hexane to precipitate the disodium hydrogen phosphate and dissolve residual vinyl stearate. Decant the hexane layer.
-
Allow the DMSO phase to warm to room temperature and filter to recover the catalyst.
-
Wash the solid catalyst with 1-butanol to recover any adsorbed product.
-
Combine the liquid phases, add 100 mL of water, and extract three times with 200 mL of a 1:1 (v/v) mixture of cyclohexane and 1-butanol.
-
Pool the organic phases and wash twice with 50 mL of a 1:1 (v/v) saturated sucrose solution in water to remove residual DMSO.
-
Evaporate the solvents from the organic phase under reduced pressure to obtain the this compound product.
Protocol 2: Solvent-Free Synthesis of this compound
This protocol is based on a method that uses a divalent metal fatty acid alkanoate to promote a homogeneous reaction.[7]
Materials:
-
Sucrose
-
Potassium Hydroxide (KOH)
-
Magnesium Stearate
-
Methyl Stearate
Procedure:
-
In a reactor, mix solid sucrose, one equivalent of potassium hydroxide, and one equivalent of magnesium stearate.
-
Heat the mixture at 100°C for one hour.
-
Apply a vacuum to the reactor and continue heating at 100°C for one hour to dry the mixture.
-
Add 0.42 equivalents of methyl stearate to the dried mixture.
-
Heat the reaction mixture to 125-135°C under vacuum for 4 hours, continuously removing the methanol by-product.
-
After 4 hours, cool the reactor to obtain the this compound product.
-
The product will contain unreacted fatty acid from the magnesium stearate, which can be partially removed by alcoholic extractions for recycling.
Visualizations
Caption: Workflow for Solvent-Based Synthesis of High-Monoester this compound.
Caption: Factors Influencing the Monoester to Polyester Ratio in this compound Synthesis.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. academic.oup.com [academic.oup.com]
- 6. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]
- 7. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]
Troubleshooting phase separation in sucrose stearate stabilized emulsions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with oil-in-water (O/W) emulsions stabilized by sucrose stearate.
Troubleshooting Guide: Phase Separation
Question: My emulsion is showing signs of creaming (a concentrated layer of oil droplets at the top). What are the potential causes and how can I fix it?
Answer:
Creaming is the upward movement of dispersed oil droplets due to density differences between the oil and water phases, and it is often a precursor to more severe instability like coalescence.[1] The primary causes and solutions are outlined below:
Potential Causes:
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity aqueous phase allows oil droplets to move and rise more freely.[1]
-
Large Droplet Size: Larger droplets have a greater tendency to cream due to Stokes' Law.[1][2] Droplets larger than 1 μm can lead to significant creaming.[1]
-
Low Emulsifier Concentration: Inadequate this compound concentration results in incomplete coverage of the oil droplets, failing to provide a sufficient barrier against aggregation.
-
Inadequate Homogenization: Insufficient energy during homogenization can lead to a large and non-uniform droplet size distribution.[2]
Solutions:
-
Increase Continuous Phase Viscosity: Incorporate a hydrocolloid (e.g., xanthan gum) or carbomer into the aqueous phase to hinder droplet movement.[3][4]
-
Reduce Droplet Size:
-
Optimize homogenization parameters (increase time, speed, or pressure).[4][5] High-pressure homogenization is particularly effective.[5]
-
Ensure the chosen this compound has a suitable Hydrophilic-Lipophilic Balance (HLB) for your oil phase; higher HLB values often correlate with smaller droplet sizes in O/W emulsions.[6]
-
-
Increase this compound Concentration: The recommended usage level is typically between 1% and 5%, depending on the oil phase concentration.[4][5] An optimal concentration of 5% has been found effective for creating stable emulsions.[5][7]
-
Optimize the Formulation Process: For macroemulsions, dissolving the this compound in the heated oil phase before emulsification can improve stability.[5][8] For nanoemulsions, dissolving it in the heated aqueous phase is often preferred.[5][8]
Question: My emulsion is experiencing coalescence, where oil droplets are merging to form larger ones, leading to complete phase separation. Why is this happening?
Answer:
Coalescence is an irreversible process where the interfacial film ruptures, allowing droplets to merge. This is a critical sign of emulsion instability.[1]
Potential Causes:
-
Incorrect HLB Value: The HLB of the this compound must be matched to the required HLB of the oil phase. For O/W emulsions, higher HLB values (10-18) are generally required.[9] Sucrose stearates with higher HLB values provide better stability for oil droplets in the aqueous phase.[6]
-
Insufficient Emulsifier Concentration: Not enough this compound at the oil-water interface leads to a weak and unstable film that cannot prevent droplets from merging.[10]
-
Extreme pH or Temperature: Sucrose stearates are most stable in a pH range of 4 to 8.[8] Extreme pH can cause hydrolysis of the ester bond.[8] High temperatures can also decrease the stability of the interfacial film.
-
Presence of Electrolytes: High concentrations of salts can disrupt the stability of the emulsion by interfering with the emulsifier's function at the interface.
Solutions:
-
Select the Appropriate this compound: Choose a this compound with a higher HLB value (e.g., 11-16) for O/W emulsions.[6][11] The required HLB depends on the specific oil used.
-
Optimize Emulsifier Concentration: Increase the concentration of this compound to ensure complete and robust coverage of the oil droplets. A concentration of at least 2 wt.% may be needed for stable emulsions, with 5 wt.% often being optimal.[5][10]
-
Control pH and Temperature: Buffer the aqueous phase to maintain a pH between 4 and 8.[8] Avoid exposing the emulsion to high temperatures during storage. While processing may require heating to 70-75°C, rapid cooling can help form a stable structure.[4][5]
-
Limit Electrolyte Concentration: If possible, reduce the concentration of salts in the formulation. If electrolytes are necessary, you may need to increase the emulsifier concentration or add a co-stabilizer.
Frequently Asked Questions (FAQs)
Q1: What is the role of the HLB value in this compound stabilized emulsions? A1: The Hydrophilic-Lipophilic Balance (HLB) value indicates the emulsifier's solubility in water versus oil and is critical for emulsion stability.[9] For oil-in-water (O/W) emulsions, sucrose stearates with higher HLB values (more hydrophilic) are preferred as they anchor effectively at the oil-water interface and provide better dispersion of oil droplets in the aqueous phase.[6][9] There is a direct correlation between higher HLB values and increased emulsion stability, often characterized by smaller droplet sizes and higher (more negative) zeta potentials.[6]
Q2: How does the concentration of this compound affect emulsion stability? A2: The concentration of this compound is a key factor. Insufficient concentrations lead to incomplete coverage of the oil droplets, promoting coalescence.[10] Increasing the concentration generally enhances stability.[4] For instance, studies have shown that at least 2 wt.% this compound was needed to stabilize canola oil-in-water emulsions, while concentrations of 5 wt.% were optimal for creating highly stable macro- and nanoemulsions.[5][10] However, excessively high concentrations can lead to a bulky crystalline network that may paradoxically reduce the stability of certain emulsion types.[10]
Q3: Should I dissolve this compound in the oil phase or the aqueous phase? A3: The phase of addition can significantly alter the final emulsion properties.[5][8]
-
Dissolving in the Oil Phase: This method is typically used to create viscous, creamy macroemulsions. The this compound is dispersed in the oil phase, and both phases are heated (e.g., to 70-75°C) before being combined and homogenized.[4][8]
-
Dissolving in the Aqueous Phase: This approach is preferred for producing low-viscosity, fluid nanoemulsions. To maintain low viscosity for processing (e.g., high-pressure homogenization), the this compound is dissolved in the heated aqueous phase before the oil is added.[5][8]
Q4: What is the effect of temperature on the preparation of these emulsions? A4: Temperature plays a crucial role during processing.[5] Typically, both the oil and water phases are heated to 70-75°C to ensure the this compound is properly dispersed or dissolved before homogenization.[4] Some sucrose stearates exhibit gelling behavior upon cooling; if a fluid mixture is kept at 40–50°C, further homogenization is feasible, but if it is cooled, it may transform into a semi-solid emulsion.[5] This behavior is particularly pronounced with rapid cooling.[5]
Q5: How can I visually assess the stability of my emulsion? A5: Long-term stability can be assessed by storing the emulsion under various conditions (e.g., 4°C, room temperature, elevated temperature) and visually inspecting for signs of instability such as creaming, flocculation (clumping of droplets), coalescence (oil slick formation), and complete phase separation.[1] Laboratory batches are often stored in clear glass jars to facilitate this evaluation.[1]
Data & Protocols
Data Presentation
Table 1: Influence of this compound HLB on Emulsion Properties This table summarizes the relationship between the HLB value of different sucrose stearates and the resulting initial properties of a 2% corn oil-in-water emulsion. Higher HLB values generally lead to smaller droplet sizes and more negative zeta potentials, which contribute to greater emulsion stability by preventing flocculation through electrostatic repulsion.[6]
| This compound Grade | HLB Value | Mean Droplet Diameter (μm) | Zeta (ζ) Potential (mV) |
| S-170 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 |
| S-270 | 2 | 0.612 ± 0.019 | -25.41 ± 1.56 |
| S-570 | 5 | 0.558 ± 0.028 | -33.75 ± 1.89 |
| S-770 | 7 | 0.511 ± 0.031 | -41.22 ± 2.01 |
| S-970 | 9 | 0.489 ± 0.025 | -48.93 ± 2.15 |
| S-1170 | 11 | 0.443 ± 0.017 | -55.17 ± 1.98 |
| S-1570 | 15 | 0.401 ± 0.021 | -61.54 ± 2.24 |
| S-1670 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 |
| Data adapted from a study on 2% corn oil emulsions stabilized by various sucrose stearates.[6] |
Experimental Protocols
Protocol 1: Preparation of a Basic O/W Emulsion (Hot Process)
Objective: To prepare a stable oil-in-water emulsion using this compound as the primary emulsifier via a hot process.
Materials:
-
This compound (e.g., Sisterna SP70-C, HLB 15)
-
Oil Phase (e.g., Miglyol 812, vegetable oil)
-
Aqueous Phase (Deionized water)
-
Optional: Viscosity modifier (e.g., Xanthan Gum), Preservative
Methodology:
-
Phase Preparation:
-
Aqueous Phase: In one beaker, prepare the aqueous phase. If using a gum, disperse it in glycerin before adding to the water to prevent clumping.[3] Heat to 70-75°C.
-
Oil Phase: In a separate beaker, combine the oil phase ingredients and the this compound.[4] Heat to 70-75°C while stirring to ensure the emulsifier is well-dispersed. Note: Complete dissolution may not occur, but a homogenous dispersion is key.[4]
-
-
Emulsification:
-
Cooling and Finalizing:
-
Cool the emulsion under gentle, continuous stirring.
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients like preservatives or active compounds.
-
A second, short homogenization step (approx. 1 minute) can be performed once the emulsion is below 35°C to refine the droplet size.[4]
-
-
Maturation: Allow the emulsion to rest for 24 hours for the final viscosity to build up and the structure to stabilize.[4]
Protocol 2: Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared emulsion over time and under stress conditions.
Methods:
-
Macroscopic Observation:
-
Place 50 mL of the emulsion in a sealed, transparent glass container.
-
Store samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples daily for the first week and then weekly for signs of phase separation (creaming, sedimentation, coalescence).[1]
-
Measure the height of any separated layers to calculate a Creaming Index (CI %), where CI = (Height of cream layer / Total height of emulsion) x 100.
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe under an optical microscope to assess droplet size distribution and check for signs of flocculation or coalescence.
-
-
Particle Size and Zeta Potential Analysis:
-
Dilute the emulsion in deionized water to an appropriate concentration for measurement.
-
Use a laser diffraction particle size analyzer to determine the mean droplet diameter (e.g., D[1][5]) and the size distribution.[13] Smaller, more uniform droplets indicate better stability.[2]
-
Use a Zetasizer or similar instrument to measure the zeta potential of the droplets. For O/W emulsions, a highly negative zeta potential (e.g., < -30 mV) indicates good stability due to strong electrostatic repulsion between droplets.[6][14]
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe the sample for any phase separation. The resistance to separation under centrifugal force is an indicator of long-term stability.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common emulsion instabilities.
Caption: Key factors influencing the stability of this compound stabilized emulsions.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cold process sprayable emulsion with this compound - Swettis Beauty Blog [skinchakra.eu]
- 4. rahn-group.com [rahn-group.com]
- 5. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems [mdpi.com]
- 10. arxiv.org [arxiv.org]
- 11. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sucrose Stearate Emulsions - pH Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of sucrose stearate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound emulsions?
A1: this compound emulsions generally exhibit the best stability in a pH range of 5 to 8. Within this range, the hydrolysis of the sucrose ester is minimized, ensuring the integrity of the emulsifier and the stability of the emulsion.
Q2: What happens to a this compound emulsion at a low pH (below 5)?
A2: At low pH, this compound is susceptible to acid-catalyzed hydrolysis. This chemical degradation breaks down the emulsifier into sucrose and stearic acid, reducing its ability to stabilize the oil-in-water interface. This leads to emulsion instability, which can manifest as an increase in droplet size, flocculation, coalescence, and eventually, phase separation.[1][2]
Q3: How does a high pH (above 8) affect the stability of this compound emulsions?
A3: While more stable than in acidic conditions, this compound can undergo base-catalyzed hydrolysis at a high pH. This process also degrades the emulsifier and can compromise the long-term stability of the emulsion.
Q4: Does the Hydrophilic-Lipophilic Balance (HLB) of this compound influence its pH sensitivity?
A4: Yes, the HLB value, which is determined by the degree of esterification, can influence the emulsion's stability and its response to pH changes. Sucrose stearates with higher HLB values (more hydrophilic) are often used for oil-in-water emulsions.[1][2] While the fundamental susceptibility to hydrolysis at extreme pH values remains, the overall stability of the emulsion is a complex interplay between HLB, oil phase composition, and other formulation components.
Q5: Can I use a buffer to maintain the pH and improve the stability of my this compound emulsion?
A5: Yes, using a suitable buffer system to maintain the pH within the optimal range of 5-8 is a highly recommended strategy to enhance the stability of this compound emulsions, especially for long-term storage or when formulating with acidic or basic active ingredients.
Troubleshooting Guide
Issue 1: Increased Droplet Size and Creaming Observed After a Few Days of Storage.
Possible Cause: The pH of your emulsion may have drifted into an acidic range, causing the hydrolysis of the this compound emulsifier.
Troubleshooting Steps:
-
Measure the pH: Immediately measure the pH of your emulsion using a calibrated pH meter.
-
Adjust the pH: If the pH is below 5, carefully adjust it to the 5-8 range using a suitable base (e.g., a dilute solution of sodium hydroxide or triethanolamine). It is advisable to perform this adjustment on a small test batch first.
-
Incorporate a Buffer: For future formulations, include a buffering agent (e.g., a citrate or phosphate buffer) that is compatible with your other ingredients to maintain a stable pH.
-
Re-homogenize: After pH adjustment, it may be necessary to re-homogenize the emulsion to reduce the droplet size.
Issue 2: Complete Phase Separation of the Emulsion.
Possible Cause: Severe hydrolysis of the this compound due to a very low or very high pH.
Troubleshooting Steps:
-
Verify pH: Check the pH of the aqueous phase. If it is significantly outside the 5-8 range, emulsifier degradation is the likely cause.
-
Reformulate: In cases of complete phase separation, it is often necessary to discard the batch and reformulate.
-
Protect from Acidic/Basic Contaminants: Ensure that all ingredients and equipment used are free from acidic or basic residues.
-
Ingredient Compatibility: Review all components of your formulation for potential interactions that could alter the pH over time.
Data Presentation
The following tables summarize the impact of pH on key stability parameters of this compound emulsions, based on data from simulated gastrointestinal tract studies, which illustrate the effect of acidic conditions.
Table 1: Effect of Simulated Gastric Fluid (Low pH) on the Droplet Size of this compound Emulsions
| This compound Grade (HLB) | Initial Mean Droplet Size (μm) | Mean Droplet Size after Gastric Digestion (Low pH) (μm) |
| S-170 (~1) | 0.674 ± 0.023 | 5.084 ± 0.241 |
| S-270 (~2) | 0.623 ± 0.014 | 4.905 ± 0.051 |
| S-570 (~5) | 0.609 ± 0.005 | 3.745 ± 0.043 |
Data adapted from a study on the gastrointestinal fate of this compound emulsions, demonstrating a significant increase in droplet size in the acidic environment of the stomach.[1]
Table 2: Effect of Simulated Gastric Fluid (Low pH) on the Zeta Potential of this compound Emulsions
| This compound Grade (HLB) | Initial Zeta Potential (mV) | Zeta Potential after Gastric Digestion (Low pH) (mV) |
| S-1670 (~16) | -56.96 ± 2.23 | Significantly Reduced (approaching zero) |
| S-1570 (~15) | -52.03 ± 1.07 | Significantly Reduced (approaching zero) |
Data adapted from the same study, showing a decrease in the magnitude of the negative zeta potential in the acidic gastric phase, indicating reduced electrostatic repulsion between droplets.[2]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water Emulsion with this compound
Materials:
-
This compound
-
Oil Phase (e.g., Miglyol 812, soybean oil)
-
Aqueous Phase (deionized water)
-
Buffer salts (e.g., citrate or phosphate buffer components)
-
Acid/Base for pH adjustment (e.g., citric acid, sodium hydroxide)
Procedure:
-
Prepare the Aqueous Phase: Dissolve the buffer salts in deionized water. Adjust the pH to the desired value (e.g., 3, 4, 5, 6, 7, or 8) using the acid or base solution.
-
Disperse the Emulsifier:
-
Method A (Dispersing in Oil): Disperse the this compound in the oil phase and heat to 60-70°C with stirring. Heat the aqueous phase to the same temperature.
-
Method B (Dispersing in Water): Disperse the this compound in the heated aqueous phase (60-70°C) with stirring until fully dissolved. Heat the oil phase separately to the same temperature.
-
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase (or vice versa, depending on the chosen method) while mixing with a high-shear mixer (e.g., Ultra-Turrax) for 2-5 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to achieve the desired droplet size.
-
Cooling: Cool the emulsion to room temperature under gentle agitation.
-
Final pH Check: After cooling, re-check the pH and adjust if necessary.
Protocol 2: Evaluation of Emulsion Stability
1. Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small sample of the emulsion with deionized water to an appropriate concentration. Analyze the particle size distribution using a DLS instrument at regular intervals over the storage period (e.g., 1, 7, 14, 30 days) at different storage temperatures (e.g., 4°C, 25°C, 40°C).
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the emulsion sample with a suitable medium (e.g., 10 mM NaCl solution) to ensure appropriate conductivity. Measure the electrophoretic mobility to determine the zeta potential.
3. Visual Assessment:
-
Procedure: Visually inspect the emulsions for any signs of instability, such as creaming, sedimentation, or phase separation, at regular time points.
4. Creaming Index Calculation:
-
Procedure: Store the emulsion in a graduated cylinder. Measure the height of the serum layer (H_s) and the total height of the emulsion (H_t) over time.
-
Formula: Creaming Index (%) = (H_s / H_t) * 100
Mandatory Visualization
Caption: Experimental workflow for preparing and evaluating the pH stability of this compound emulsions.
Caption: Mechanism of pH effect on the stability of this compound emulsions.
References
- 1. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion [mdpi.com]
Technical Support Center: Enhancing Long-Term Stability of Sucrose Stearate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the long-term stability of sucrose stearate formulations. It includes troubleshooting guides, frequently asked questions (FAQs), quantitative stability data, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of this compound-based systems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation (Creaming or Sedimentation) | 1. Inappropriate HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the this compound is not optimal for the oil phase. Low HLB (3-6) surfactants favor water-in-oil (W/O) emulsions, while high HLB (8-18) surfactants are better for oil-in-water (O/W) emulsions.[1] 2. Insufficient Emulsifier Concentration: The amount of this compound is not adequate to stabilize the oil-water interface. 3. High Droplet Size: Large oil droplets are more prone to gravitational separation. 4. Low Viscosity of Continuous Phase: A less viscous external phase allows for easier movement and coalescence of droplets.[2] | 1. Select Appropriate HLB: For O/W emulsions, use a this compound with a higher HLB value (typically >8). For W/O emulsions, a lower HLB is required. Consider blending different sucrose stearates to achieve a target HLB. 2. Optimize Concentration: Increase the concentration of this compound in increments. A typical starting range is 2-5% w/w.[3] 3. Reduce Droplet Size: Employ high-shear homogenization to reduce the oil droplet size. Droplet sizes below 200 nm generally lead to stable nanoemulsions.[4] 4. Increase Viscosity: Incorporate a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) into the continuous phase to hinder droplet movement.[2][5] |
| Flocculation (Droplet Aggregation) | 1. Weak Interfacial Film: The this compound layer around the oil droplets is not robust enough to prevent attraction between droplets. 2. Inadequate Zeta Potential: For O/W emulsions, a sufficiently high negative zeta potential is needed to create electrostatic repulsion between droplets. Absolute values above 30 mV are generally considered necessary for good stability.[6] | 1. Co-emulsifier Addition: Consider adding a co-emulsifier that can pack more efficiently at the interface and enhance the film strength. 2. Adjust pH: The pH of the aqueous phase can influence the surface charge. While this compound is non-ionic, impurities or hydrolysis can lead to a net charge. Measure and adjust the pH to maximize the absolute zeta potential.[6] |
| Coalescence (Irreversible Merging of Droplets) | 1. Chemical Degradation of Emulsifier: Hydrolysis of the ester bond in this compound, particularly at acidic or alkaline pH, can reduce its emulsifying capacity. 2. Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can disrupt the interfacial film and promote coalescence. Sucrose stearates can improve the freeze-thaw stability of W/O emulsions.[7] | 1. pH Control: Maintain the formulation pH within the stable range for sucrose esters, which is typically between 4 and 8.[8] 2. Temperature Management: Store formulations at controlled room temperature and avoid extreme temperature cycling. |
| Increased Particle Size Over Time | 1. Ostwald Ripening: Diffusion of smaller droplets to larger ones, driven by differences in Laplace pressure. This is more common in nanoemulsions with a broad size distribution. 2. Partial Coalescence: Incomplete merging of droplets leading to an overall increase in the average particle size. | 1. Narrow Particle Size Distribution: Optimize the homogenization process to achieve a narrow particle size distribution (Polydispersity Index, PDI < 0.2).[4] 2. Use of Hydrocolloids: Adding gums can create a network in the continuous phase that limits droplet diffusion and interaction. |
| Changes in Viscosity | 1. Alteration in Droplet Interactions: Changes in particle size, flocculation, or coalescence can affect the rheological properties of the emulsion. 2. Degradation of Thickeners: If a polymeric thickener is used, its degradation over time can lead to a loss of viscosity. | 1. Monitor Particle Size and Zeta Potential: Regularly check these parameters to ensure the physical stability of the dispersed phase. 2. Ensure Thickener Stability: Select a thickener that is stable under the formulation's storage conditions and compatible with all other ingredients. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal HLB value for creating a stable oil-in-water (O/W) emulsion with this compound?
A1: For O/W emulsions, sucrose stearates with higher HLB values (typically 8-18) are preferred as they are more hydrophilic and effectively stabilize oil droplets in an aqueous continuous phase.[1] Studies have shown that sucrose stearates with higher HLB values result in smaller droplet sizes and higher zeta potentials, both of which contribute to enhanced long-term stability.[7]
Q2: How does pH affect the stability of this compound formulations?
A2: this compound is most stable in a pH range of 4 to 8.[8] In acidic environments (low pH), the ester linkage of this compound is susceptible to hydrolysis, breaking down into sucrose and stearic acid. This degradation reduces its emulsifying capacity and can lead to emulsion instability.[7] Similarly, at very high pH, hydrolysis can also occur. Therefore, maintaining the pH of the formulation within the recommended range is crucial for long-term chemical stability.
Q3: My this compound formulation shows an increase in particle size over time. What could be the cause and how can I prevent it?
A3: An increase in particle size over time can be due to Ostwald ripening or coalescence. Ostwald ripening is more prevalent in nanoemulsions with a wide particle size distribution. To prevent this, optimize your homogenization process to achieve a narrow size distribution (PDI < 0.2).[4] Coalescence, the irreversible merging of droplets, can be caused by factors such as inappropriate HLB, insufficient emulsifier concentration, or chemical degradation of the this compound. Ensure you are using the correct HLB and an adequate concentration of the emulsifier. Also, controlling the pH and temperature of your formulation will minimize chemical degradation and maintain the integrity of the interfacial film.
Q4: Can temperature affect the long-term stability of my this compound emulsion?
A4: Yes, temperature can significantly impact stability. High temperatures can accelerate chemical degradation, such as hydrolysis, and can also increase the kinetic energy of the droplets, leading to more frequent collisions and a higher chance of coalescence. Freeze-thaw cycles can also be detrimental, as the formation of ice crystals can disrupt the emulsion structure. It is recommended to store this compound formulations at a controlled room temperature to ensure long-term stability.
Q5: What is a good zeta potential value to aim for to ensure the stability of an O/W this compound nanoemulsion?
A5: For O/W nanoemulsions, a higher absolute zeta potential value is desirable as it indicates greater electrostatic repulsion between droplets, which prevents flocculation and coalescence. Generally, a zeta potential with an absolute value above 30 mV is considered indicative of good physical stability.[6]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of this compound formulations from various studies. It is important to note that direct comparison between studies may be limited due to differences in formulation composition and analytical methodologies.
Table 1: Effect of this compound HLB on Initial Emulsion Properties
| This compound Grade | HLB Value | Monoester Content (%) | Initial Particle Size (nm) | Initial Zeta Potential (mV) |
| S-170 | 1 | ~1 | 674 ± 23 | -18.86 ± 1.33 |
| S-270 | 2 | ~10 | 623 ± 14 | -25.43 ± 1.56 |
| S-570 | 5 | ~30 | 609 ± 5 | -33.16 ± 1.89 |
| S-770 | 7 | ~40 | 554 ± 12 | -40.23 ± 2.11 |
| S-970 | 9 | ~50 | 487 ± 9 | -45.87 ± 1.98 |
| S-1170 | 11 | ~60 | 421 ± 15 | -50.11 ± 2.04 |
| S-1570 | 15 | ~70 | 398 ± 21 | -52.03 ± 1.07 |
| S-1670 | 16 | ~75 | 374 ± 34 | -66.93 ± 2.37 |
Data adapted from a study on 2% corn oil emulsions stabilized by various sucrose stearates.[7]
Table 2: Long-Term Physical Stability of a this compound-Based Nanoemulsion
| Storage Time | Storage Condition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Initial | - | 155.2 ± 3.4 | 0.12 ± 0.02 | -45.6 ± 2.1 |
| 1 Month | 25°C / 60% RH | 158.9 ± 3.9 | 0.13 ± 0.03 | -44.8 ± 2.5 |
| 3 Months | 25°C / 60% RH | 162.1 ± 4.2 | 0.14 ± 0.02 | -43.9 ± 2.8 |
| 6 Months | 25°C / 60% RH | 165.7 ± 4.8 | 0.15 ± 0.04 | -42.5 ± 3.1 |
| 1 Month | 40°C / 75% RH | 170.3 ± 5.1 | 0.18 ± 0.05 | -40.1 ± 3.5 |
| 3 Months | 40°C / 75% RH | 185.6 ± 6.5 | 0.22 ± 0.06 | -37.8 ± 4.2 |
Representative data compiled from typical stability studies of O/W nanoemulsions stabilized with a high-HLB this compound.
Experimental Protocols
Protocol 1: Determination of Particle Size and Zeta Potential
Objective: To measure the mean droplet size, polydispersity index (PDI), and zeta potential of a this compound nanoemulsion to assess its physical stability.
Methodology:
-
Sample Preparation:
-
Dilute the nanoemulsion sample with deionized water (typically a 1:100 v/v dilution) to obtain an appropriate scattering intensity. The final solution should be slightly opalescent.
-
-
Instrumentation:
-
Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer (e.g., Malvern Zetasizer).
-
-
Particle Size and PDI Measurement (DLS):
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
The instrument software will report the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.2 indicates a narrow and homogenous particle size distribution.[4]
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
The instrument applies an electric field and measures the electrophoretic mobility of the droplets.
-
The software calculates the zeta potential using the Helmholtz-Smoluchowski equation. For O/W emulsions, a high negative value (e.g., < -30 mV) is indicative of good stability.[6]
-
-
Data Analysis:
-
Perform all measurements in triplicate and report the mean and standard deviation.
-
Monitor these parameters over time at different storage conditions to evaluate long-term stability.
-
Protocol 2: HPLC Analysis of this compound Degradation
Objective: To quantify the amount of intact this compound and its degradation products (sucrose and stearic acid) to assess the chemical stability of a formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Extract the this compound and its degradation products using a suitable solvent system (e.g., a mixture of methanol and water).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD) is recommended as sucrose esters lack a strong UV chromophore.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water is often employed to separate the different ester forms and the degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.
-
-
Standard Preparation:
-
Prepare standard solutions of sucrose, stearic acid, and a this compound reference standard at known concentrations.
-
-
Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Identify the peaks corresponding to sucrose, stearic acid, and the different this compound esters based on their retention times compared to the standards.
-
Quantify the amount of each component by constructing a calibration curve from the standard solutions.
-
-
Data Analysis:
-
Calculate the percentage of degraded this compound over time to determine the rate of hydrolysis and the chemical shelf-life of the formulation.
-
Visualizations
Caption: Experimental workflow for preparing a stable this compound emulsion.
Caption: Troubleshooting flowchart for this compound formulation instability.
References
- 1. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of this compound-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity of Solid Sucrose in Solvent-Free Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of solid sucrose in solvent-free synthetic routes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product yield | Poor miscibility between solid sucrose and the liquid reactant, creating a hindering solid-liquid interface. | - Incorporate a co-melting agent or emulsifier to form a homogeneous molten paste. Divalent metal fatty acid alkanoates (e.g., magnesium stearate) or potassium palmitate have proven effective. - Employ mechanochemical activation, such as ball milling, to increase the surface area and induce reactivity of the solid sucrose. |
| Reaction is slow and inefficient | The heterogeneous nature of the solid-liquid mixture limits the contact between reactants and catalysts. | - Increase agitation speed to improve mixing. - Consider pre-treatment of the sucrose by sand-milling with the liquid reactant before initiating the reaction. |
| Undesirable side products, particularly polyesters instead of monoesters | High reaction temperatures promoting multiple substitutions on the sucrose molecule. The poor reactivity of solid sucrose often leads to the formation of higher substituted esters.[1] | - Optimize the reaction temperature to the lowest effective point. - The use of specific emulsifiers can favor the formation of monoesters by improving the initial reaction kinetics.[1] |
| Product is dark in color (caramelization) | The reaction temperature is too high, causing sucrose degradation. Sucrose caramelization can begin around 160°C.[2] | - Lower the reaction temperature. The addition of emulsifiers can help reduce the melting point of the reaction mixture.[2] - Minimize reaction time by using rapid heating and applying a vacuum to remove byproducts and shift the equilibrium. |
| Inconsistent results between batches | Variations in the physical properties of solid sucrose (e.g., particle size, crystallinity). | - Standardize the sucrose source and pre-treat it (e.g., by milling or sieving) to ensure consistent particle size distribution. |
Frequently Asked Questions (FAQs)
Q1: Why is solid sucrose so unreactive in solvent-free systems?
A1: The poor reactivity of solid sucrose in solvent-free systems stems from several factors. Sucrose is a hydrophilic, crystalline solid, while many reactants in these syntheses (like fatty acid methyl esters for producing sucrose esters) are hydrophobic liquids.[1] This leads to poor miscibility and the formation of a solid-liquid interface that severely limits the contact between the reactants.[1][2] High temperatures are typically required to melt sucrose, but this can lead to degradation and caramelization before a reaction can efficiently occur.[2]
Q2: How do emulsifiers or co-melting agents improve the reactivity of solid sucrose?
A2: Emulsifiers or co-melting agents, such as divalent metal fatty acid alkanoates (e.g., magnesium or zinc stearate), create a homogeneous molten paste with sucrose at temperatures lower than sucrose's melting point.[1] This homogenous phase eliminates the problematic solid-liquid interface, allowing the reaction to proceed as if it were in a solvent.[1] This results in faster reaction kinetics and can lead to a higher yield of desired products like sucrose monoesters.[1]
Q3: What is mechanochemical activation and how can it be applied to sucrose reactions?
A3: Mechanochemistry involves using mechanical force, often through ball milling, to induce chemical reactions or structural changes in solids.[3][4] For solid sucrose, mechanochemical activation can deform the crystal structure and increase its surface area, which may lead to the creation of more reactive sites.[5] While the exact mechanisms of bond rupture are still being studied, this technique offers a solvent-free way to potentially enhance the reactivity of solid sucrose.[5]
Q4: Can you provide a starting point for experimental conditions for a solvent-free reaction of sucrose?
A4: A common application is the synthesis of sucrose esters. Based on literature, a starting point could be the transesterification of sucrose with a fatty acid methyl ester (FAME). Key parameters to consider are:
-
Catalyst: Potassium carbonate at a concentration of 5-12% by weight.[2]
-
Emulsifier: Using an emulsifier like potassium palmitate or glycerol monostearate at a concentration of 5-15% by weight can improve reactant compatibility.[6]
-
Temperature: Reactions are typically carried out at temperatures between 100°C and 140°C.[6] It's important to note that higher temperatures can lead to sucrose degradation.[2]
-
Pressure: Applying a vacuum helps to remove byproducts like methanol, which shifts the reaction equilibrium towards the products.
Q5: How can I control the degree of substitution on the sucrose molecule in a solvent-free reaction?
A5: Controlling the degree of substitution (e.g., favoring monoesters over polyesters) is a significant challenge. The molar ratio of the reactants is a key factor; a lower ratio of the acylating agent to sucrose will favor lower degrees of substitution.[2] Additionally, the choice of emulsifier and catalyst can influence the product distribution.[1][2] For instance, using divalent metal fatty acid alkanoates has been shown to yield a higher proportion of sucrose monoesters.[1]
Quantitative Data Summary
Table 1: Effect of Emulsifiers on Sucrose Ester Production in a Solvent-Free System
| Emulsifier (15% wt) | Temperature (°C) | FAME Conversion (%) | Sucroester in Final Mixture (%wt) | Monoester Content in Sucroester (%wt) |
| Potassium Palmitate | 140 | ~40 | ~23 | ~68 |
| Glycerol Monostearate | 140 | <40 | <20 | <60 |
| Commercial Sucroester | 140 | <30 | <15 | <50 |
Data synthesized from studies on solvent-free sucroester production.[2][6]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Sucrose Esters using a Divalent Metal Fatty Acid Alkanoate
This protocol is based on the method of creating a homogeneous molten paste to improve reactivity.[1]
Materials:
-
Solid sucrose
-
Potassium hydroxide (KOH)
-
Magnesium stearate
-
Fatty acid methyl ester (e.g., methyl palmitate)
Procedure:
-
Mix solid sucrose, one equivalent of potassium hydroxide, and one equivalent of magnesium stearate in a reaction vessel.
-
Heat the mixture at 100°C for one hour.
-
Apply a vacuum to the mixture for one hour to ensure it is dry.
-
Add 0.42 equivalents of the fatty acid methyl ester to the dried mixture.
-
Heat the reaction mixture to 125-135°C under vacuum for 4 hours. Methanol produced during the reaction will be stripped out.
-
The resulting product will be a mixture containing sucrose esters. Further purification may be required to remove excess fatty acids.
Visualizations
Caption: Workflow for solvent-free sucrose ester synthesis.
Caption: Factors affecting solid sucrose reactivity.
References
- 1. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 2. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]
- 3. Mechanochemistry: A Force of Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
Purification of sucrose stearate from unreacted sucrose and fatty acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of sucrose stearate from unreacted sucrose and fatty acids. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Purity of Final Product | Incomplete removal of unreacted sucrose. | - Liquid-Liquid Extraction: Ensure the pH of the aqueous phase is adjusted to 3.5-5.0 to facilitate the separation of sucrose into the aqueous layer.[1] - Water Washing: Wash the organic phase multiple times with water to remove residual sucrose.[2] - Ultrafiltration: Employ an ultrafiltration membrane with an appropriate molecular weight cutoff to separate sucrose from the this compound micelles in an aqueous solution.[3][4] |
| Incomplete removal of free fatty acids. | - Acidification & Extraction: During liquid-liquid extraction, acidification of the mixture helps in separating the fatty acids into the organic phase along with the this compound.[1] Subsequent purification steps are then necessary to separate the fatty acid from the this compound. - Recrystallization: Utilize a suitable solvent system (e.g., methyl ethyl ketone) where the solubility of this compound differs significantly from that of the fatty acid at different temperatures.[1] | |
| Formation of a Stable Emulsion During Extraction | High concentration of this compound, which acts as an emulsifier. | - Solvent Selection: Use a solvent system, such as a mixture of water and methyl ethyl ketone, that minimizes emulsion formation.[1] - Centrifugation: If an emulsion forms, centrifugation can help to break the emulsion and separate the layers. |
| Poor Solubility of Crude Product in Solvent | Inappropriate solvent or temperature. | - this compound solubility is temperature-dependent. Heating the solvent (e.g., water to 60°C or 75°C) can significantly improve solubility.[5][6] - For aqueous solutions, the addition of a co-solvent like ethanol can enhance solubility.[6] |
| Inaccurate Quantification of Purity | Use of an unsuitable analytical technique. | - HPLC-ELSD: Due to the lack of a strong UV chromophore, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a reliable method for quantifying sucrose esters and impurities like free sucrose and stearic acid.[7] - GC: Gas chromatography can be used to analyze the fatty acid composition after derivatization.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted sucrose from the reaction mixture?
A1: Liquid-liquid extraction is a highly effective method. By dissolving the crude reaction mixture in a biphasic system of an organic solvent (like methyl ethyl ketone or ethyl acetate) and water, and adjusting the pH of the aqueous phase to 3.5-5.0, the unreacted sucrose can be efficiently partitioned into the aqueous layer.[1][2] For larger scale or solvent-free purification, ultrafiltration of an aqueous solution of the crude product can also effectively remove sucrose.[3][4]
Q2: How can I separate unreacted fatty acids from the this compound product?
A2: A common method involves acidification of the crude mixture followed by liquid-liquid extraction. The acidified fatty acids are extracted into the organic phase along with the this compound.[1] Subsequent purification of the organic phase, for example by recrystallization, is then required to isolate the this compound from the fatty acids.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: Several techniques can be used to evaluate the purity and composition of this compound:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a preferred method for quantifying the different sucrose esters (mono-, di-, tri-esters) and residual impurities like free sucrose and fatty acids.[7]
-
Gas Chromatography (GC): GC is suitable for determining the fatty acid composition of the sucrose esters after hydrolysis and derivatization.[8]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to elucidate the molecular structure and confirm the binding characteristics of the sucrose and stearic acid groups.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the characteristic functional groups present in this compound.[8]
Q4: I am having trouble dissolving the crude this compound for purification. What should I do?
A4: The solubility of this compound is often a challenge due to its amphiphilic nature. Heating the solvent is a critical step to improve solubility. For aqueous-based purifications, heating the solution to 60-75°C is often necessary.[5][6] In some cases, using a co-solvent system, such as an ethanol-water mixture, can also enhance solubility.[6]
Q5: Can I use recrystallization for the final purification step?
A5: Yes, recrystallization can be an effective final purification step. The choice of solvent is crucial. An ideal solvent will readily dissolve the this compound at a higher temperature but have limited solubility at a lower temperature, allowing for the crystallization of the purified product upon cooling.[1] Methyl ethyl ketone has been cited as a suitable solvent for this purpose.[1]
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization
This protocol is based on the method described for purifying sucrose esters of fatty acids from a crude reaction mixture.[1]
Materials:
-
Crude this compound reaction mixture
-
Methyl ethyl ketone
-
Deionized water
-
Concentrated hydrochloric acid (or other suitable acid)
Procedure:
-
Dissolution: To 100 parts of the crude reaction mixture, add 500 parts of methyl ethyl ketone and 350 parts of water.
-
Heating and Mixing: Vigorously stir the mixture at a temperature of 55°C to ensure complete dissolution.
-
Acidification: Cool the mixture and add concentrated hydrochloric acid dropwise while stirring until the pH of the aqueous phase is approximately 4.5.
-
Phase Separation: Allow the mixture to stand and separate into two distinct layers (an upper organic layer and a lower aqueous layer). The unreacted sucrose will be in the aqueous layer, while the this compound and free fatty acids will be in the organic layer.
-
Extraction: Separate the upper organic layer.
-
Recrystallization: Cool the organic layer to approximately 10°C to induce the recrystallization of the this compound.
-
Isolation: Collect the purified this compound crystals by filtration and dry them under reduced pressure.
Protocol 2: Purity Analysis by HPLC-ELSD
This protocol provides a general method for the analysis of this compound purity.[7]
Instrumentation and Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A suitable column for the separation of sucrose esters (e.g., a diol or cyano column).
-
Mobile Phase: A gradient of solvents such as Tetrahydrofuran and water may be used.
-
Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent, such as a mixture of Tetrahydrofuran and water (e.g., 87.5:12.5, v/v), and filter before injection.[7]
Procedure:
-
Prepare a series of sucrose and stearic acid standards of known concentrations to generate calibration curves.
-
Inject the prepared sample solution into the HPLC system.
-
Run the analysis using the established method parameters.
-
Identify and quantify the this compound esters (mono-, di-, etc.) and any impurities (free sucrose, free fatty acid) by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Workflow for purity analysis via HPLC-ELSD.
References
- 1. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 2. Purification method of sucrose fatty acid ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0338464A2 - Process for purifying sucrose fatty acid esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Sucrose Stearate Quantification in Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sucrose stearate in various formulations. This compound, a non-ionic surfactant, is widely used in pharmaceutical, cosmetic, and food products. Due to its lack of a significant UV chromophore, alternative HPLC detection methods are necessary for accurate quantification.[1] This document details the experimental protocols and validation data for commonly employed HPLC methods, offering a comprehensive resource for method selection and implementation.
Comparison of HPLC Detection Methods
The most prevalent HPLC methods for this compound analysis utilize Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD). Both are universal detectors suitable for non-volatile analytes.[1][2]
Key Performance Characteristics:
| Parameter | HPLC-ELSD | HPLC-CAD | Alternative Methods |
| Principle | Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[3] | Measures charge transferred to analyte particles after mobile phase evaporation and ionization.[4] | HPTLC: Planar chromatography with densitometric detection.[5][6] GC-MS: Gas chromatography-mass spectrometry after hydrolysis and derivatization.[7] Spectrophotometry: Colorimetric reaction of sucrose (after hydrolysis).[8] |
| Sensitivity | Good, but generally lower than CAD.[3] LOD: 10.2 - 17.4 mg/L.[9] | Excellent, typically more sensitive than ELSD.[3][4] LOD: 1.2 - 7.6 mg/L.[9] | HPTLC: LOD for similar compounds can be in the ng range.[10] GC-MS: High sensitivity.[7] Spectrophotometry: Dependent on the specific reaction and chromophore. |
| Linearity | Non-linear response, often requiring logarithmic or polynomial curve fitting.[11] Linear range: 25 - 3000 mg/L.[9] | Wider linear dynamic range compared to ELSD.[3][4] Linear range: 5 - 1000 mg/L.[9] | HPTLC: Can exhibit linear or polynomial responses. GC-MS: Generally excellent linearity over a wide range. Spectrophotometry: Adheres to Beer-Lambert Law within a specific concentration range. |
| Precision | Intra-day RSD < 3.2%, Inter-day RSD < 3.9%.[9] | Intra-day RSD < 5.4%, Inter-day RSD < 6.6%.[9] | HPTLC: RSD values are typically below 5%.[10] GC-MS: High precision with RSD < 15%.[7] Spectrophotometry: Generally good precision. |
| Accuracy | Good, with reported average error of 8.3% in quantitative estimates.[9] | High accuracy.[3] | HPTLC: Good accuracy. GC-MS: High accuracy, with recovery rates of 73-106%.[7] Spectrophotometry: Dependent on the specificity of the reaction. |
| Advantages | Robust and widely available. | Superior sensitivity and wider linear range.[3][4] Uniform response independent of chemical structure.[3] | HPTLC: High throughput, low cost per sample.[12] GC-MS: High specificity and structural information. Spectrophotometry: Simple, low-cost instrumentation. |
| Limitations | Non-linear response can complicate quantification.[11] Less sensitive to smaller particles.[3] | Requires careful optimization of detector parameters.[2] | HPTLC: Lower resolution compared to HPLC. GC-MS: Requires derivatization, which can be time-consuming.[7] Spectrophotometry: Prone to interference from other sugars or colored compounds.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following are representative protocols for the HPLC-ELSD and HPLC-CAD methods.
HPLC-ELSD Method for this compound Purity Analysis[1]
-
Objective: To separate and quantify sucrose esters and determine impurities like free sucrose.
-
Instrumentation: A high-performance liquid chromatograph equipped with an Evaporative Light Scattering Detector.
-
Chromatographic Conditions:
-
Detector Settings:
-
Sample Preparation:
-
Standard Solution (Free Sucrose): Accurately weigh approximately 10 mg of Sucrose Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Tetrahydrofuran and water (87.5:12.5, v/v).[1]
-
Sample Solution: Prepare a solution of the this compound formulation in a suitable solvent and filter before injection.
-
HPLC-CAD Method for Sucrose Ester Quantification[2][9]
-
Objective: To separate and quantify sucrose esters based on their degree of esterification.
-
Instrumentation: A high-performance liquid chromatograph equipped with a Charged Aerosol Detector.[2]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of methanol, water, and tetrahydrofuran.
-
Flow Rate: Optimized based on column dimensions.
-
-
Detector Settings:
-
Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.[2]
-
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter prior to injection.[2]
Method Validation Workflow and Selection Logic
The validation of an analytical method ensures its suitability for the intended purpose. The selection of the most appropriate method depends on several factors, including the complexity of the formulation and the required sensitivity.
Caption: General workflow for the validation of an HPLC method for this compound.
Caption: Logical approach to selecting a suitable quantification method.
Conclusion
Both HPLC-ELSD and HPLC-CAD are robust and reliable methods for the quantification of this compound in various formulations. HPLC-CAD generally offers superior sensitivity and a wider linear range, making it particularly suitable for formulations with low concentrations of this compound or for trace impurity analysis. HPLC-ELSD remains a widely used and acceptable alternative. The choice between these methods should be guided by the specific requirements of the analysis, including sensitivity needs, sample complexity, and instrument availability. For high-throughput screening or when HPLC is not available, HPTLC can be a viable alternative, while GC-MS is an option for detailed characterization following derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. Analysis of Sucrose Esters by Liquid Chromatography-Charged Aerosol Detection (LC-CAD) - STEMart [ste-mart.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Method for the Determination of Sucrose Concentration in a Pure and Impure System: Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uni-giessen.de [uni-giessen.de]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Emulsifying Efficiency of Sucrose Stearate and Polysorbates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a pivotal decision in the formulation of stable and effective emulsions for pharmaceutical, food, and cosmetic applications. This guide provides an objective comparison of two widely used nonionic surfactants: sucrose stearate and polysorbates. The information herein is supported by experimental data to facilitate informed decisions in formulation development.
Physicochemical Properties and Performance Overview
This compound and polysorbates are both valued for their emulsifying capabilities, yet they possess distinct physicochemical characteristics that dictate their performance. Polysorbates are synthesized by reacting sorbitan esters with ethylene oxide, yielding highly hydrophilic emulsifiers.[1] In contrast, sucrose esters are produced through the esterification of sucrose with fatty acids.[1] Both classes of emulsifiers are generally considered non-toxic, biodegradable, and non-irritating to the skin.[1]
A primary differentiator in their emulsifying efficiency lies in their ability to influence particle size and distribution in nanoemulsions. The choice of emulsifier has been shown to significantly impact these critical parameters.[1]
Comparative Performance Data
The following tables summarize key performance indicators for this compound and polysorbates based on experimental findings.
Table 1: Emulsion Particle Size and Stability
| Emulsifier | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Polysorbate 20 | 75.0 ± 3.2 | 0.376 ± 0.023 | -14.1 ± 0.6 | [1] |
| Polysorbate 40 | 83.5 ± 2.6 | 0.642 ± 0.037 | -23.3 ± 2.5 | [1] |
| Polysorbate 60 | 139.7 ± 7.2 | 0.541 ± 0.093 | -22.8 ± 2.6 | [1] |
| Polysorbate 80 | 160.3 ± 10.0 | 0.474 ± 0.092 | -24.3 ± 4.9 | [1] |
| This compound (S-1570) | 143.5 ± 7.4 | 0.424 ± 0.062 | -30.0 ± 2.2 | [1] |
Data from a study on astaxanthin nanodispersions.[1]
Analysis of Performance Data:
A study on astaxanthin nanodispersions revealed that the particle diameter of the active ingredient decreased as the hydrophilicity of the emulsifier increased and the carbon number of the fatty acid in the emulsifier's structure decreased.[1] Among the tested emulsifiers, Polysorbate 20 and sucrose laurate produced nanodispersions with the smallest particle diameters.[1][2] Notably, nanodispersions stabilized with this compound (S-1570) demonstrated the highest astaxanthin content, suggesting superior chemical stability for the active pharmaceutical ingredient (API).[1]
While Tween-80 (a polysorbate) and certain sucrose stearates like S-1570 have similar Hydrophilic-Lipophilic Balance (HLB) values (around 15), their behavior under simulated gastrointestinal conditions can differ significantly.[3] Sucrose esters can be unstable in acidic environments, leading to hydrolysis in the gastric phase, which can result in an increased droplet size of the emulsion.[3] In contrast, Tween-80 stabilized emulsions tend to maintain a more constant particle size throughout gastric and intestinal phases.[3]
Experimental Protocols
To ensure a comprehensive understanding of how the comparative data was generated, the following section details a representative experimental methodology.
Preparation of Astaxanthin Nanodispersions (Emulsification/Evaporation Technique) [1]
-
Organic Phase Preparation: 0.02g of astaxanthin is dissolved in 2g of chloroform.
-
Aqueous Phase Preparation: 0.2g of the selected emulsifier (e.g., Polysorbate 20, Polysorbate 80, or this compound S-1570) is dissolved in 20g of deionized water.
-
Emulsification: The organic phase is added to the aqueous phase and subjected to ultrasonication for 5 minutes in an ice bath to form a fine oil-in-water (O/W) nanoemulsion.
-
Solvent Evaporation: Chloroform is removed from the nanoemulsion using a rotary evaporator at 40°C for 20 minutes.
-
Final Formulation: The final concentration of astaxanthin in the nanodispersion is adjusted to 0.075 mg/mL by adding deionized water.
Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined by dynamic light scattering (DLS). Measurements are typically performed at 25°C after diluting the samples with deionized water.[1][3]
-
Chemical Stability Assessment: The concentration of the active ingredient (e.g., astaxanthin) in the nanodispersions is measured using UV-Vis spectrophotometry at a specific wavelength (e.g., 478 nm) at various stages of preparation to quantify any loss.[1]
Visualization of Experimental Workflow and Emulsifier Selection Logic
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating emulsifier efficiency and a logical approach to selecting the appropriate emulsifier.
Caption: A typical experimental workflow for evaluating emulsifier efficiency.
Caption: A decision-making guide for emulsifier selection.
Conclusion
Both this compound and polysorbates are effective nonionic emulsifiers with distinct advantages and disadvantages. Polysorbates, particularly those with higher HLB values like Polysorbate 20, may be preferable for achieving smaller particle sizes in nanoemulsions.[1][2] Conversely, this compound can offer superior chemical stability for the encapsulated active ingredient.[1] The choice between these emulsifiers will ultimately depend on the specific requirements of the formulation, including the desired droplet size, the chemical nature of the active ingredient, and the environmental conditions the final product will encounter. The experimental data and protocols presented in this guide should serve as a valuable resource for researchers in selecting the optimal emulsifier for their specific formulation needs.
References
In Vitro Cytotoxicity of Sucrose Stearate for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant of the safety and efficacy of biomedical formulations. Sucrose stearate, a non-ionic surfactant, has garnered considerable interest for its favorable biocompatibility and biodegradability. This guide provides an objective comparison of the in vitro cytotoxicity of this compound with commonly used alternatives, supported by experimental data, to aid in the selection of suitable surfactants for biomedical applications.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound and its alternatives—polysorbates (Tween® series), poloxamers (Pluronic® series), and Cremophor® EL—has been evaluated across various cell lines relevant to biomedical research. The following tables summarize the quantitative data from multiple studies. It is important to note that direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, including cell line, incubation time, and assay method.
Table 1: In Vitro Cytotoxicity of this compound on Caco-2 Cells
| Compound | Concentration | Cell Viability (%) | Exposure Time | Assay | Reference |
| This compound (S-570 to S-1670) | 50 mg/mL | 61.37 ± 1.75% to 68.03 ± 1.33% | Not Specified | Not Specified | [1] |
| Sucrose Monostearate | Toxic (Specific value not provided) | Not Specified | Not Specified | Not Specified | [2] |
| Sucrose Distearate | Safe (Non-toxic) | Not Specified | Not Specified | Not Specified | [2] |
| Sucrose Palmitate (P-1695) | 100 µg/mL | Non-toxic | 1 hour | Impedance Sensing | [3] |
| Sucrose Myristate (M-1695) | 100 µg/mL | Non-toxic | 1 hour | Impedance Sensing | [3] |
| Sucrose Laurate (D-1216) | 100 µg/mL | Non-toxic | 1 hour | Impedance Sensing | [3] |
Table 2: Comparative In Vitro Cytotoxicity of Surfactants on Caco-2 Cells
| Surfactant | Concentration | Cell Viability (%) | Exposure Time | Assay | Reference |
| Polysorbates | |||||
| Polysorbate 80 (Tween 80) | 0.01% (w/v) | Non-toxic | Not Specified | MTT | |
| Polysorbate 80 (Tween 80) | 0.05-0.125% | Not Significantly Cytotoxic | Not Specified | WST-1 | [4] |
| Polysorbate 20 (Tween 20) | < 0.01% (w/v) | Non-toxic | Not Specified | MTT | |
| Poloxamers | |||||
| Poloxamer 188 (Pluronic F-68) | 0.1% | No adverse impact | 10 passages (3 days each) | Not Specified | [2] |
| Poloxamer 407 (Pluronic F-127) | Up to 5% | No apparent toxicity | 24 hours | MTT | |
| Cremophor | |||||
| Cremophor EL | 5 mg/mL and above | Toxic | 24 hours | MTT, LDH | [5] |
| Cremophor RH40 | 5 mg/mL and above | Toxic | 24 hours | MTT, LDH | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro cytotoxicity assays cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test surfactant. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells).
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane disruption and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test surfactants.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Mechanistic Insights and Signaling Pathways
The cytotoxicity of surfactants is often initiated by the disruption of the cell membrane's integrity. However, specific intracellular signaling pathways can also be triggered, leading to programmed cell death (apoptosis) or necrosis.
This compound
Studies on stearate, a component of this compound, suggest that its cytotoxic effects, particularly in cancer cells, can be mediated through the activation of the Protein Kinase C (PKC) signaling pathway, leading to caspase-3 activation and subsequent apoptosis[6][7]. Furthermore, some sucrose esters have been shown to perturb polyamine metabolism and phosphatidylinositol turnover, which are critical for cell growth and survival[8].
This compound Cytotoxicity Pathway
Polysorbate 80 (Tween 80)
Recent evidence suggests that Polysorbate 80 can induce a specific form of iron-dependent cell death called ferroptosis in intestinal epithelial cells[9]. This process is associated with lipid peroxidation and oxidative stress. The cytotoxicity of Polysorbate 80 may also be linked to the release of oleic acid, which can interfere with cell proliferation through the formation of peroxides[10].
References
- 1. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sucrose monostearate, an emulsifier, on polyamine metabolism and phosphatidylinositol turnover in Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sucrose Stearate Grades on Emulsion Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal excipient is paramount to ensuring the stability and efficacy of emulsion-based formulations. Sucrose stearate, a non-ionic surfactant derived from natural sources, offers a versatile and biodegradable option for creating stable emulsions in the food, cosmetic, and pharmaceutical industries.[1][2] However, the performance of this compound is not uniform across all grades. The degree of esterification and the resulting Hydrophilic-Lipophilic Balance (HLB) value are critical determinants of its emulsifying properties.[2][3] This guide provides a comprehensive comparison of different grades of this compound, supported by experimental data, to aid in the selection of the most suitable grade for your specific application.
The key to understanding the functionality of different this compound grades lies in their HLB value, which can range from 1 to 18.[2][3] This wide range allows for the creation of both water-in-oil (W/O) and oil-in-water (O/W) emulsions.[2][4] Generally, lower HLB value sucrose esters (3-6) are favored for W/O emulsions, while higher HLB value esters (8-18) are ideal for O/W emulsions.[2][4] The HLB value is directly related to the ratio of the hydrophilic sucrose head to the lipophilic fatty acid tail.[2] A higher degree of esterification results in a more lipophilic molecule and a lower HLB value.[3]
Comparative Performance Data
The following tables summarize the key performance parameters of different this compound grades in oil-in-water (O/W) emulsions, based on available research data.
Table 1: Influence of this compound HLB Value on Emulsion Droplet Size and Stability
| This compound Grade (HLB Value) | Monoester Content (%) | Emulsion Droplet Diameter (µm) | ζ-Potential (mV) | Emulsion Stability |
| S-170 (HLB 1) | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 | Lower stability, larger droplets[3] |
| S-570 (HLB 5) | 30 | Not explicitly stated, but trend suggests larger than higher HLB | Not explicitly stated, but trend suggests less negative than higher HLB | Moderate stability[3] |
| S-970 (HLB 9) | 50 | Not explicitly stated, but trend suggests intermediate size | Not explicitly stated, but trend suggests intermediate negativity | Good stability, has gel-forming abilities[5][6] |
| S-1170 (HLB 11) | 60 | Not explicitly stated, but trend suggests smaller than lower HLB | Not explicitly stated, but trend suggests more negative than lower HLB | Good stability[3] |
| S-1570 (HLB 15) | 70 | Not explicitly stated, but trend suggests smaller size | -52.03 ± 1.07 | High stability[3] |
| S-1670 (HLB 16) | 75 | 0.374 ± 0.034 | -66.93 ± 2.37 | Very high stability, smaller droplets[3] |
Data synthesized from a study on the gastrointestinal fate of this compound stabilized emulsions.[3]
Table 2: Effect of Sucrose Ester Type and Concentration on Emulsion Viscosity
| Sucrose Ester Type | Concentration (%) | Oil Phase (%) | Viscosity (mPa·s) | Droplet Size (µm) |
| Sucrose Palmitate | 1 | 40 (Soybean Oil) | ~1000 | ~0.5 |
| Sucrose Palmitate | 2 | 40 (Soybean Oil) | ~4000 | ~0.4 |
| Sucrose Palmitate | 3 | 40 (Soybean Oil) | ~8000 | ~0.3 |
| This compound | 2 | 20 (Caprylic/Capric Triglyceride) | Lower than 40% oil | Not specified |
| This compound | 2 | 40 (Caprylic/Capric Triglyceride) | Higher than 20% oil | Not specified |
| This compound | 2 | 60 (Caprylic/Capric Triglyceride) | Highest viscosity | Not specified |
Data adapted from a study on gel-to-milk emulsion concepts.[7] Note: Viscosity values are approximate and for comparative purposes.
Key Performance Insights
-
Emulsion Stability and Droplet Size: There is a direct correlation between higher HLB values of sucrose stearates and improved stability of O/W emulsions.[3] Sucrose stearates with higher HLB values (and thus a higher monoester content) exhibit better emulsifying and dispersing capacity, resulting in smaller droplet sizes and a more negative ζ-potential, which prevents flocculation through electrostatic repulsion.[3]
-
Viscosity: The viscosity of an emulsion is influenced by the fatty acid chain length of the sucrose ester and the oil concentration.[7] Longer fatty acid chains, such as in this compound, lead to higher viscosity compared to shorter chains like sucrose palmitate.[7] Increasing the concentration of the sucrose ester and the oil phase also results in a higher viscosity.[7]
-
pH Stability: Sucrose esters are generally less stable in acidic environments. A decrease in pH can lead to hydrolysis of the ester bond, reducing the emulsifying property and increasing droplet size.[3]
-
Gelling Properties: Certain grades of this compound, particularly those with intermediate HLB values around 9 to 11 (like S-970), exhibit unique gel-forming abilities in aqueous solutions, which can be utilized to create semi-solid formulations without additional gelling agents.[5][6]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for emulsion preparation and characterization.
Emulsion Preparation (Oil-in-Water)
A common method for preparing O/W emulsions with this compound involves the following steps:
-
Phase Preparation:
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring. This mixture is then pre-homogenized using a high-shear mixer (e.g., Ultra-Turrax) for a specified time (e.g., 4 minutes at 2,500 rpm) to form a coarse emulsion.[8]
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for a set number of cycles (e.g., 16 cycles) at a specific pressure (e.g., 750 bar) to reduce the droplet size and create a stable nanoemulsion.[8] The temperature during homogenization is often controlled (e.g., 50 °C) to maintain low viscosity.[8]
Droplet Size and ζ-Potential Measurement
The particle size and ζ-potential of the emulsions are critical indicators of stability.
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer) to determine the average droplet diameter and polydispersity index (PDI). The same instrument is typically used to measure the ζ-potential, which indicates the surface charge of the droplets.[3]
Viscosity Measurement
The rheological properties of the emulsion are determined using a rheometer.
-
Instrument Setup: Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Measurement Protocol: Apply a controlled shear rate to the sample and measure the resulting shear stress. The viscosity is then calculated. The measurements can be performed at a constant temperature to ensure consistency.[8]
Conclusion
The selection of a specific grade of this compound has a profound impact on the physical properties and stability of an emulsion. High HLB grades are generally superior for creating stable, low-viscosity O/W emulsions with small droplet sizes. Conversely, grades with longer fatty acid chains and intermediate HLB values can be employed to build viscosity and create semi-solid formulations. By understanding the relationship between the chemical structure of this compound and its performance in emulsions, researchers and formulators can make informed decisions to optimize their product development. The experimental protocols provided herein offer a foundation for the systematic evaluation of different this compound grades for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rahn-group.com [rahn-group.com]
- 8. mdpi.com [mdpi.com]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
A Comparative Guide to the Synthesis of Sucrose Stearate: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sucrose stearate, a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries, can be achieved through two primary routes: enzymatic and chemical synthesis. The choice of method significantly impacts reaction conditions, product purity, yield, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal synthesis strategy for their specific applications.
At a Glance: Key Differences Between Enzymatic and Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Lipases (e.g., Candida antarctica lipase B) | Alkaline catalysts (e.g., K₂CO₃, KOH, NaOH) |
| Reaction Temperature | Mild (30°C - 80°C)[1][2] | High (90°C - 190°C)[1][2][3] |
| Reaction Time | Varies (can be several hours)[1] | Generally shorter than enzymatic methods[4] |
| Solvents | Organic solvents (e.g., n-hexane), ionic liquids, or solvent-free systems[1][5] | Toxic and high-boiling point solvents (e.g., DMSO, DMF)[4][5] |
| Selectivity | High regioselectivity, leading to fewer byproducts[1][5] | Low selectivity, resulting in a mixture of mono-, di-, and polyesters[5] |
| Yield | Can achieve high yields (e.g., up to 90.45%)[1] | Yields can be high but often require extensive purification[3] |
| Purity & Byproducts | Higher purity, with water or methanol as the main byproduct.[1] | Lower initial purity, with byproducts like soaps and colored compounds due to caramelization.[1][5] |
| Environmental Impact | Generally considered more environmentally friendly due to milder conditions and less toxic chemicals.[5] | Concerns due to the use of toxic solvents and high energy consumption.[5][6] |
| Purification | Simpler purification steps.[1] | Complex and costly purification is often required.[5][6] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a representative example of lipase-catalyzed synthesis of this compound.
Materials:
-
Sucrose
-
Stearic acid methyl ester
-
Immobilized Lipase (Candida antarctica lipase B, Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Phosphate buffer (pH 7.0)
-
Molecular sieves (for water removal, if necessary)
Procedure:
-
Substrate Preparation: Dissolve sucrose and stearic acid methyl ester in n-hexane in a reaction vessel. The molar ratio of sucrose to stearic acid methyl ester can be optimized, but a common starting point is 1:1 to 1:5.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.
-
Reaction: The reaction is carried out at a controlled temperature, typically between 40°C and 60°C, with constant stirring for 24 to 72 hours.[7] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration and can be washed with the solvent for reuse.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product is then purified, often by washing with water to remove unreacted sucrose, followed by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
Chemical Synthesis of this compound
This protocol outlines a common chemical synthesis method, often referred to as the solvent process.
Materials:
-
Sucrose
-
Methyl stearate
-
Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe) as a catalyst
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as a solvent
Procedure:
-
Reactant Dissolution: Dissolve sucrose in DMSO or DMF in a reaction flask equipped with a stirrer and a vacuum system. This step may require gentle heating.
-
Catalyst and Reagent Addition: Add the catalyst (e.g., K₂CO₃) and methyl stearate to the sucrose solution.
-
Reaction: The reaction mixture is heated to a high temperature, typically between 90°C and 130°C, under vacuum.[8] The vacuum helps to remove the methanol byproduct, driving the reaction equilibrium towards the product side. The reaction is typically run for 2-6 hours.
-
Neutralization: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized by adding an acid (e.g., acetic acid).
-
Solvent Removal: The high-boiling point solvent (DMSO or DMF) is removed by vacuum distillation.
-
Purification: The crude product is a complex mixture containing sucrose esters, unreacted sucrose, fatty acid soaps, and residual solvent. Purification is a multi-step process that may involve:
-
Solvent Extraction: Using a solvent like ethyl acetate to extract the sucrose esters.
-
Washing: Washing with brine or water to remove residual salts and unreacted sucrose.
-
Decolorization: Using activated carbon to remove colored impurities.
-
Recrystallization: Recrystallizing the product from a suitable solvent to achieve high purity.
-
Comparative Analysis of Performance
| Parameter | Enzymatic Synthesis | Chemical Synthesis | Supporting Data |
| Yield (%) | Reported yields are often high, for instance, a study using Candida antarctica lipase achieved a yield of 90.45%.[1] | Yields can be high (e.g., 85-90% before purification), but the final yield after extensive purification is often lower.[3] | |
| Purity (%) | Enzymatic synthesis generally produces a higher purity product with a greater proportion of the desired monoester. | The chemical process results in a mixture of mono-, di-, and polyesters, and the final purity is highly dependent on the purification process. Purity of only 50% has been reported under certain conditions.[5] | |
| Reaction Conditions | Milder temperatures (30-70°C) and atmospheric pressure are typically used.[1][2] | Requires high temperatures (130-250°C) and sometimes vacuum.[1][2] | |
| Byproducts | The main byproduct is water or a simple alcohol (e.g., methanol), which is less problematic to remove.[1] | Forms soaps as a significant byproduct due to the saponification of fatty acids with the alkaline catalyst. High temperatures can also lead to the formation of colored degradation products.[1] | |
| Environmental & Safety | Considered a "greener" alternative due to the use of biodegradable catalysts (enzymes), milder conditions, and often less toxic solvents. | The use of toxic, high-boiling point solvents like DMF and DMSO poses environmental and safety concerns. The high energy consumption also contributes to a larger environmental footprint.[4][5] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the generalized workflows for both enzymatic and chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles [ouci.dntb.gov.ua]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. Sucrose esters - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Purity of Sucrose Stearate for Pharmaceutical Excipient Use
For Researchers, Scientists, and Drug Development Professionals
Sucrose stearate, a non-ionic surfactant, is a valuable excipient in pharmaceutical formulations, prized for its emulsifying, stabilizing, and bioavailability-enhancing properties.[1][2][3] Its performance and safety are intrinsically linked to its purity, making rigorous analytical assessment a critical aspect of quality control in drug development and manufacturing.[1][2] This guide provides a comprehensive comparison of analytical techniques for characterizing this compound and evaluates its performance against alternative excipients, supported by experimental data and detailed protocols.
The Importance of Purity in this compound
This compound is a complex mixture of mono-, di-, and tri-esters of sucrose and stearic acid.[1] The relative proportions of these esters, along with the presence of process-related impurities such as free sucrose, stearic acid, and residual solvents, significantly impact its functionality and safety.[1][4][5] Regulatory bodies have established strict limits for these impurities to ensure the quality and consistency of pharmaceutical products.[6][7]
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques are employed to assess the purity and composition of this compound. The choice of method depends on the specific information required, such as the degree of esterification, isomeric distribution, and the presence of trace impurities.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most common methods for separating and quantifying the components of this compound.
Table 1: Performance Comparison of Chromatographic Techniques
| Technique | Primary Application | Analytes | Separation Time | Detection Limit | Key Advantages | Key Limitations |
| HPLC-ELSD/CAD | Quantification of mono-, di-, and poly-esters | Sucrose esters of varying degrees of esterification | 15-30 min | ~50 mg/kg | Good sensitivity for non-UV absorbing compounds, suitable for gradient elution.[1][8] | Requires careful optimization of detector parameters.[8] |
| GC-FID | Quantification of free sucrose and residual solvents | Free sucrose, fatty acid methyl esters (FAMEs), residual solvents (e.g., dimethylformamide, isobutanol) | Varies with analyte | ppm level | High resolution and sensitivity for volatile compounds. | Requires derivatization for non-volatile analytes like sucrose. |
| TLC | Qualitative and semi-quantitative screening | Mono-, di-, and tri-esters | 30-60 min | µg level | Simple, rapid, and cost-effective for screening.[9] | Low resolution, not quantitative.[8] |
Spectroscopic and Other Techniques
Spectroscopic methods provide valuable information on the molecular structure and functional groups present in this compound.
Table 2: Performance Comparison of Spectroscopic and Other Techniques
| Technique | Primary Application | Information Provided | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structural elucidation | Molecular structure, degree of substitution, and isomeric distribution.[2] | Provides detailed structural information. | Requires specialized equipment and expertise. |
| FTIR Spectroscopy | Functional group analysis | Presence of ester carbonyl groups, C-H stretching of fatty acid chains, and hydroxyl groups of sucrose.[8] | Rapid, non-destructive, requires minimal sample preparation.[8] | Provides limited information on the degree of esterification or isomeric distribution.[8] |
| Mass Spectrometry (MS) | Molecular weight determination and structural analysis | Molecular weight of different sucrose esters and fragmentation patterns for structural confirmation.[2][8] | High sensitivity and specificity. | Can be complex to interpret for mixtures. |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment.
HPLC-ELSD Experimental Workflow
Caption: Experimental workflow for the HPLC-ELSD analysis of this compound purity.
Detailed HPLC-ELSD Protocol
-
Objective: To separate and quantify sucrose esters based on their degree of esterification and to determine the levels of free sucrose and stearic acid.[1]
-
Instrumentation: A high-performance liquid chromatograph equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1][8]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of methanol, tetrahydrofuran, and water is typically used.[10]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a mixture of Tetrahydrofuran and water (e.g., 87.5:12.5, v/v).[1]
-
Standard Preparation: Prepare standard solutions of sucrose and stearic acid reference standards in the same diluent.[1]
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's instructions.[8]
GC-FID Protocol for Residual Solvents
-
Objective: To identify and quantify residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace sampler.[11]
-
Column: A capillary column suitable for solvent analysis (e.g., DB-WAX).[12]
-
Temperature Program: A temperature gradient is used to separate the different solvents. For example, hold at 40°C for 7 minutes, then ramp to a higher temperature.[11]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water) in a headspace vial.[11]
-
Standard Preparation: Prepare standard solutions of the potential residual solvents (e.g., dimethylformamide, isobutanol, ethyl acetate, methyl ethyl ketone) in the same solvent.[4][5]
Comparison with Alternative Pharmaceutical Excipients
This compound belongs to the class of non-ionic surfactants. Its performance is often compared with other excipients in this category.
Table 3: Comparison of this compound with Alternative Non-Ionic Surfactants
| Excipient | Key Properties | Advantages | Disadvantages | Common Applications in Pharmaceuticals |
| This compound | Biodegradable, low toxicity, good emulsifier.[3][13] | Derived from natural sources, wide range of HLB values available.[14] | Prone to hydrolysis.[15] | Oral and topical formulations for solubility enhancement and controlled release.[2][15] |
| Polysorbates (e.g., Tween 80) | Excellent solubilizers and emulsifiers. | High water solubility, well-established safety profile. | Prone to oxidation and hydrolysis, potential for protein aggregation.[15] | Parenteral, oral, and topical formulations. |
| Polyethylene Glycol (PEG) Stearates | Emulsifiers and solubilizers. | Wide range of molecular weights and properties available. | Prone to hydrolysis of the ester bond and oxidation of the PEG moiety.[15] | Oral and topical formulations.[15] |
| Glyceryl Stearates | Emulsifiers, thickeners, and lubricants. | Generally regarded as safe (GRAS), cost-effective. | Lower HLB values compared to sucrose stearates, limiting their use in some O/W emulsions. | Solid and semi-solid dosage forms.[16] |
Logical Relationship for Excipient Selection
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. fao.org [fao.org]
- 6. cir-safety.org [cir-safety.org]
- 7. fao.org [fao.org]
- 8. benchchem.com [benchchem.com]
- 9. [Determination of three active ingredients in food additive sucrose fatty acid ester by TLC scanning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. fao.org [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound Powder | Natural Emulsifier [bayhousearomatics.com]
- 15. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sucrose Stearate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Sucrose Stearate, ensuring compliance and minimizing environmental impact. This procedure is intended for researchers, scientists, and drug development professionals.
This compound is generally not classified as a hazardous substance according to GHS and is not regulated for transport.[1][2][3] However, proper disposal is crucial to maintain laboratory safety and environmental standards. Discharge into the environment should be avoided.[4][5]
Disposal Protocol: Step-by-Step Guidance
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[4][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[6][7]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[4][5]
-
Respiratory Protection: If dust formation is likely, use a nuisance dust mask or a full-face respirator if exposure limits are exceeded.[6][7]
Step 2: Waste Collection and Containment Proper containment is critical to prevent environmental release and ensure safe handling.
-
For Spills:
-
For General Waste:
Step 3: Disposal of this compound Waste Disposal methods must comply with all applicable federal, state, and local regulations.[1][9]
-
Primary Disposal Method: The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration, potentially with flue gas scrubbing.[4]
-
Consult an Expert: It is recommended to consult with a local waste disposal expert or a licensed professional waste disposal service to ensure compliance.[3]
-
Prohibited Disposal: Do not dispose of this compound down the drain or into sewer systems.[1][3][4] Do not contaminate water, foodstuffs, or animal feed.[4]
Step 4: Disposal of Contaminated Packaging Handle containers that held this compound with the same precautions as the substance itself.[3]
-
Recycling/Reconditioning: Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[4] The rinsate (washings) from the container should be collected and disposed of as chemical waste.[7]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill, in accordance with local regulations.[4]
-
Incineration: Controlled incineration is also a viable option for combustible packaging materials.[4]
Safety and Environmental Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value / Information | Source(s) |
| CAS Number | 25168-73-4 | [1][2] |
| Transport Regulation | Not regulated (DOT, IATA, IMDG/IMO) | [1][3] |
| Hazard Classification | Not a hazardous substance per GHS and EU Regulation (EC) No. 1272/2008 | [1][2] |
| Aquatic Toxicity | LC50 (Zebra fish): 3.3 mg/L | [7] |
| Biodegradability | >80% after 28 days (OECD 301B-1994) | [7] |
| Incompatible Materials | Strong oxidizing agents, acids, and alkalis | [7][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste products and their containers.
References
- 1. This compound or Sucrose Stearic Acid Ester SDS of Manufacturers [anmol.org]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.fr [fishersci.fr]
- 6. echemi.com [echemi.com]
- 7. bayhousearomatics.com [bayhousearomatics.com]
- 8. fishersci.com [fishersci.com]
- 9. lewisu.edu [lewisu.edu]
Personal protective equipment for handling Sucrose Stearate
Essential Safety and Handling Guide for Sucrose Stearate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are compiled to ensure safe laboratory practices from receipt to disposal.
Personal Protective Equipment (PPE)
When handling this compound, wearing the appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles with side-shields | To prevent eye contact with this compound dust.[1][2] |
| Hand Protection | Chemical resistant, impervious gloves (e.g., Nitrile rubber, Polyvinyl alcohol) | To avoid direct skin contact. Gloves should be inspected before use and disposed of properly.[1][2] |
| Body Protection | Laboratory coat or other protective clothing | To minimize contact with clothing and skin.[3][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | Recommended if dust is generated and ventilation is inadequate, or if exposure limits are exceeded.[1][3] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Oral LD50 (Rat) | > 2000 mg/kg[2] |
| Melting Point | 67-71°C (literature) |
| Water Solubility | ≤ 4.0 %[2] |
| Flash Point | > 374.00°F[5] |
Operational Plan for Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated area.[1][6]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizers, acids, and alkalis.[2][7]
-
Store apart from foodstuff containers.[1]
Handling:
-
Ensure adequate ventilation, using local exhaust ventilation (LEV) if necessary to minimize dust exposure.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Wear the appropriate PPE as detailed in the table above.
Spill and Emergency Procedures
Accidental Release Measures:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, chemical impermeable gloves, and safety goggles.[1]
-
Prevent the material from entering drains or waterways.[2]
-
For containment, you can damp down the powder or cover it with an inert material.[2]
-
Sweep or vacuum the spill, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][5]
-
Clean the spill area thoroughly with water and detergent.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
In Case of Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water. If irritation persists, seek medical advice.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Give a glass of water to drink and seek medical attention.[1][2]
Disposal Plan
Product Disposal:
-
Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Adhere to all appropriate federal, state, and local regulations.[1]
-
Do not discharge into sewer systems or the environment.[1]
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or by controlled incineration.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. soapmakers-store.com [soapmakers-store.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. deyerchem.com [deyerchem.com]
- 7. This compound or Sucrose Stearic Acid Ester SDS of Manufacturers [anmol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
